molecular formula C3H2BrNO B1274380 4-Bromoisoxazole CAS No. 97925-43-4

4-Bromoisoxazole

Cat. No.: B1274380
CAS No.: 97925-43-4
M. Wt: 147.96 g/mol
InChI Key: IRDVIGFQMLUJAM-UHFFFAOYSA-N
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Description

4-Bromoisoxazole is a useful research compound. Its molecular formula is C3H2BrNO and its molecular weight is 147.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDVIGFQMLUJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397518
Record name 4-Bromoisoxazole
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Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97925-43-4
Record name 4-Bromoisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisoxazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromoisoxazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document details the core synthetic pathways, reaction mechanisms, and experimental protocols. Quantitative data is summarized for clarity, and key transformations are visualized to facilitate understanding.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They serve as important scaffolds in a variety of biologically active molecules. The introduction of a bromine atom at the 4-position of the isoxazole ring creates a versatile intermediate for further functionalization through cross-coupling reactions, making this compound a key building block in the synthesis of complex organic molecules. This guide will focus on the primary methods for the synthesis of the isoxazole core and its subsequent regioselective bromination.

Synthesis of the Isoxazole Ring: 1,3-Dipolar Cycloaddition

The most common and versatile method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). For the preparation of the parent, unsubstituted isoxazole, acetylene is used as the dipolarophile.

Mechanism of 1,3-Dipolar Cycloaddition

The reaction proceeds through a concerted pericyclic mechanism, where the π systems of the nitrile oxide and the alkyne interact in a single transition state to form the five-membered isoxazole ring. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl halide.

1,3-Dipolar_Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH Oxidant [O] Aldoxime->Oxidant Oxidation NitrileOxide R-C≡N⁺-O⁻ Oxidant->NitrileOxide NitrileOxide_ref R-C≡N⁺-O⁻ Acetylene H-C≡C-H Isoxazole Isoxazole Ring Acetylene->Isoxazole NitrileOxide_ref->Acetylene [3+2] Cycloaddition

Diagram 1: General pathway for isoxazole synthesis.
Experimental Protocol: Synthesis of Unsubstituted Isoxazole

A common route to the parent isoxazole involves the reaction of propargyl aldehyde with hydroxylamine hydrochloride.

Materials:

  • Propargyl aldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium carbonate in water.

  • To this cold solution, add propargyl aldehyde dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude isoxazole.

  • Purify the isoxazole by distillation.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioNotes
Propargyl aldehyde54.051.0
Hydroxylamine HCl69.491.1
Sodium carbonate105.990.6
Isoxazole69.06-Expected Product

Bromination of Isoxazole to this compound

The bromination of isoxazole is an electrophilic aromatic substitution reaction. Due to the electronic nature of the isoxazole ring, the C4 position is the most susceptible to electrophilic attack.

Mechanism of Electrophilic Bromination

The reaction proceeds via an arenium ion (or σ-complex) intermediate. A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), provides the electrophilic bromine species (Br⁺). The π-electrons of the isoxazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion). Subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding this compound.[1]

Electrophilic_Bromination cluster_0 Electrophilic Attack cluster_1 Deprotonation Isoxazole Isoxazole Bromine Br-Br Isoxazole->Bromine π-attack AreniumIon Arenium Ion (Resonance Stabilized) Bromine->AreniumIon AreniumIon_ref Arenium Ion Base Base Bromoisoxazole This compound Base->Bromoisoxazole AreniumIon_ref->Base Proton Abstraction

References

Spectroscopic Analysis of 4-Bromoisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound with a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a key structural motif in numerous pharmaceuticals and agrochemicals, making the structural elucidation of its derivatives critical for research, quality control, and drug development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines detailed experimental protocols, presents predicted spectral data in structured tables, and illustrates the analytical workflow and the synergy between these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound (C₃H₂BrNO), ¹H and ¹³C NMR provide definitive information about its two protons and three carbon atoms.

Predicted ¹H NMR Data

The this compound structure features two protons attached to the isoxazole ring at positions 3 and 5. These protons are in different chemical environments and are expected to appear as distinct singlets, as they are separated by more than three bonds and thus unlikely to show significant coupling.

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~8.5 - 8.8 Singlet (s)
H-5 ~8.3 - 8.6 Singlet (s)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

  • The protons on the isoxazole ring are significantly deshielded due to the electronegativity of the ring heteroatoms (N and O) and the aromatic ring current, resulting in chemical shifts in the downfield region (>8 ppm).

  • The proton at the C-3 position is adjacent to the nitrogen atom, while the H-5 proton is adjacent to the oxygen atom. Their precise chemical shifts can vary, but both are expected to be sharp singlets.

Predicted ¹³C NMR Data

The molecule contains three distinct carbon atoms. The chemical shifts are influenced by their hybridization, proximity to heteroatoms, and the attached bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-3 ~155 - 160
C-4 ~95 - 105
C-5 ~150 - 155

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

  • C-3 and C-5: These carbons are bonded to electronegative heteroatoms and are part of a C=N or C=C bond, leading to significant deshielding and chemical shifts in the 150-160 ppm range.

  • C-4: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine and its electronegativity typically shift the carbon signal to an intermediate range, predicted here to be between 95 and 105 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust its position.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse.

      • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

      • Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds.

      • Typically, 8 to 16 scans (NS) are sufficient for a sample of this concentration.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

      • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in this compound are the aromatic C-H bonds, the isoxazole ring system (C=N, C=C, N-O), and the C-Br bond.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
~3100 - 3150 C-H Stretch Medium Aromatic C-H (on isoxazole ring)
~1600 - 1650 C=N Stretch Medium-Strong Isoxazole Ring
~1450 - 1550 C=C Stretch Medium-Strong Isoxazole Ring
~1350 - 1420 N-O Stretch Strong Isoxazole Ring
~800 - 900 C-H Bend (out-of-plane) Strong Aromatic C-H

| ~550 - 650 | C-Br Stretch | Medium-Strong | Bromoalkane |

Interpretation:

  • The presence of a peak above 3000 cm⁻¹ is characteristic of C-H bonds on an sp²-hybridized carbon (the isoxazole ring).[1]

  • A series of sharp peaks in the 1450-1650 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic ring system.

  • A strong absorption for the N-O bond stretch is a key indicator of the isoxazole core.

  • The C-Br stretching vibration is expected in the low-frequency (fingerprint) region of the spectrum.[2]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[1]

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • In the spectrometer software, initiate the collection of a background spectrum. This measures the ambient environment (air, CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Processing and Cleanup:

    • The software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance.

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • After the measurement, release the press arm, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data

For this compound (C₃H₂BrNO), the molecular weight is approximately 147.96 g/mol . A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion Identity Notes
147 / 149 [C₃H₂⁷⁹Br¹⁴N¹⁶O]⁺ / [C₃H₂⁸¹Br¹⁴N¹⁶O]⁺ Molecular Ion (M⁺) . The two peaks will have a ~1:1 intensity ratio, characteristic of a single bromine atom.[3]
120 / 122 [M - HCN]⁺ Loss of hydrogen cyanide from the ring.
119 / 121 [M - CO]⁺ Loss of carbon monoxide, a common fragmentation for five-membered rings.
68 / 70 [C₃H₂Br]⁺ Fragment resulting from loss of the N-O portion.

| 42 | [C₂H₂N]⁺ | Azirene cation fragment from ring cleavage. |

Interpretation:

  • Molecular Ion Peaks (m/z 147 and 149): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal height separated by 2 m/z units (M⁺ and M+2). This is a definitive indicator of the presence of one bromine atom.[4]

  • Fragmentation: The energetically unstable molecular ion will fragment. Common losses from heterocyclic rings include small, stable neutral molecules like CO and HCN. The fragmentation pattern helps to confirm the connectivity of the atoms.

Experimental Protocol for Electron Ionization (EI) MS

Electron Ionization is a "hard" ionization technique that provides rich fragmentation data, ideal for structural elucidation of small, volatile molecules.

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for purified samples. For GC-MS, an appropriate GC column and temperature program must be selected to ensure the compound elutes as a sharp peak.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This process ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

  • Mass Analysis and Detection:

    • The newly formed ions (both the molecular ion and any fragment ions) are accelerated out of the ion source by an electric field.

    • The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z).

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the molecular weight and the presence of bromine.

    • Analyze the major fragment ions to deduce the structure and confirm the isoxazole core.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the complementary nature of the techniques discussed.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified this compound Prep Sample Preparation (Dissolving, Placing on crystal) Sample->Prep NMR NMR Spectrometer Prep->NMR NMR Tube IR FTIR Spectrometer Prep->IR ATR Crystal MS Mass Spectrometer Prep->MS GC/Direct Probe NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Complementary_Techniques cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information NMR NMR Spectroscopy (¹H & ¹³C) Info_NMR • Carbon-Hydrogen Framework • Connectivity (H-C) • Number of Protons/Carbons NMR->Info_NMR IR IR Spectroscopy Info_IR • Functional Groups Present (C=N, N-O, C-Br, C-H) IR->Info_IR MS Mass Spectrometry Info_MS • Molecular Weight • Elemental Formula (C₃H₂BrNO) • Presence of Bromine (M+2 Peak) MS->Info_MS Structure Confirmed Structure of This compound Info_NMR->Structure Info_IR->Structure Info_MS->Structure

References

An In-Depth Technical Guide to 4-Bromoisoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, characterized by the presence of a reactive bromine atom on the isoxazole core, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow substance.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃H₂BrNO[2][3]
Molecular Weight147.96 g/mol [2][3]
Melting Point38-43 °C
AppearanceWhite to light yellow solid[1]
Flash Point60 °C (140 °F)
Table 2: Chemical Identifiers for this compound
IdentifierValueReference(s)
CAS Number97925-43-4[2][3]
IUPAC Name4-bromo-1,2-oxazole[4]
InChI1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H
InChI KeyIRDVIGFQMLUJAM-UHFFFAOYSA-N
SMILESBrc1cnoc1
PubChem CID3862248[4]
Table 3: Safety Information for this compound
Hazard StatementGHS ClassificationPrecautionary StatementsReference(s)
Harmful if swallowedAcute Toxicity 4, OralP264, P270, P301+P317, P330, P501[4]

Synthesis and Purification

The synthesis of this compound can be achieved through the bromination of an isoxazole precursor. A common method involves the lithiation of the isoxazole ring followed by quenching with an electrophilic bromine source.

Experimental Protocol: Synthesis of this compound via Lithiation-Bromination

This protocol is a representative example based on general procedures for the synthesis of bromo-heterocycles.

Materials:

  • Isoxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane or N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • A solution of isoxazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled isoxazole solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the lithiation at the 4-position.

  • An electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide, dissolved in anhydrous THF is then added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Protocol: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and packed into a chromatography column.

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel column.

  • The column is eluted with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the isoxazole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the bromine atom and the heteroatoms in the ring.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms of the isoxazole ring. The carbon atom attached to the bromine will be significantly shifted downfield.

Typical Experimental Conditions for NMR:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C=N, C=C, and C-O bonds within the isoxazole ring, as well as the C-Br bond.

Typical Experimental Conditions for FTIR:

  • Technique: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Typical Experimental Conditions for Mass Spectrometry:

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)

  • Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 4-position of the isoxazole ring is a key functional group that allows for a variety of chemical transformations, making this compound a valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a 4-aryl- or 4-vinylisoxazole.

Suzuki_Miyaura_Coupling This compound This compound 4-Arylisoxazole 4-Arylisoxazole This compound->4-Arylisoxazole Arylboronic Acid, Pd Catalyst Arylboronic Acid Ar-B(OH)₂ Pd Catalyst Pd(0) Catalyst Base

Figure 1: Suzuki-Miyaura coupling of this compound.

  • Heck Coupling: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base to yield a 4-alkenylisoxazole.

  • Sonogashira Coupling: This reaction couples this compound with a terminal alkyne using a palladium catalyst and a copper co-catalyst to produce a 4-alkynylisoxazole.

Lithiation and Nucleophilic Substitution

The bromine atom can be exchanged with lithium via a halogen-metal exchange reaction using an organolithium reagent such as n-butyllithium.[5] The resulting 4-lithioisoxazole is a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups at the 4-position.

Biological Significance and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[6][7][8] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[9][10][11]

While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The bromine atom can serve as a handle to introduce pharmacophoric groups or to fine-tune the electronic and steric properties of a molecule to enhance its biological activity and pharmacokinetic profile.

Representative Signaling Pathway: Leflunomide

To illustrate the role of isoxazole-containing compounds in biological pathways, we can examine the mechanism of action of Leflunomide, an isoxazole derivative used as a disease-modifying antirheumatic drug (DMARD).[12][13] Leflunomide's active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7][14] This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby exerting an immunosuppressive effect.

Leflunomide_Pathway cluster_Cell Activated Lymphocyte Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition DeNovoPyrimidine De Novo Pyrimidine Synthesis DHODH->DeNovoPyrimidine Catalyzes PyrimidinePool Pyrimidine Pool DeNovoPyrimidine->PyrimidinePool DNA_RNA_Synthesis DNA/RNA Synthesis PyrimidinePool->DNA_RNA_Synthesis CellProliferation Cell Proliferation DNA_RNA_Synthesis->CellProliferation Immunosuppression Immunosuppression CellProliferation->Immunosuppression Leads to

Figure 2: Mechanism of action of Leflunomide.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its well-defined physical and chemical properties, coupled with its reactivity in a range of chemical transformations, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the development of novel and functional molecules.

References

4-Bromoisoxazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromoisoxazole (CAS Number: 97925-43-4), a key heterocyclic compound utilized in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental insights, and a profile of its chemical reactivity.

Core Compound Information

This compound is a halogenated heterocyclic compound recognized for its utility as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a bromine atom at the 4-position of the isoxazole ring, makes it a valuable intermediate for introducing the isoxazole moiety and for further functionalization through reactions such as metal-halogen exchange.

Molecular Structure:

The structure of this compound is defined by a five-membered isoxazole ring with a bromine atom attached to the carbon at the 4-position.

  • SMILES: Brc1cnoc1

  • InChI Key: IRDVIGFQMLUJAM-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 97925-43-4[1][2][3][4]
Molecular Formula C₃H₂BrNO[1][2][3][4]
Molecular Weight 147.96 g/mol [1][2][3][4]
Appearance White to light yellow solid[1]
Melting Point 36-45 °C[1][4]
Flash Point 60 °C (140 °F)[4]
Purity ≥95% - 98%[1]
Storage Temperature 2-8 °C[4]
GHS Pictogram GHS07 (Exclamation mark)[4]
GHS Signal Word Warning[4]
GHS Hazard Statement H302: Harmful if swallowed[4]

Synthetic and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can be proprietary, a general methodology can be inferred from related syntheses of brominated isoxazoles and dihydroisoxazoles. A common approach involves the bromination of a suitable isoxazole precursor.

General Experimental Protocol for Bromination:

The synthesis of a 4-bromo-substituted isoxazole can be achieved using a brominating agent in the presence of a base. For instance, the synthesis of 4-bromo-2,3-dihydroisoxazoles has been described using pyridinium tribromide. A generalized procedure would be as follows:

  • Reactant Preparation: The isoxazole precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen, argon).

  • Base Addition: A base is added to the solution to facilitate the reaction.

  • Bromination: The brominating agent, such as pyridinium tribromide, is added portion-wise to the reaction mixture at a controlled temperature, often at or below room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Chemical Reactivity and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1] Its reactivity is dominated by the carbon-bromine bond, which can readily participate in a range of cross-coupling reactions and metal-halogen exchange reactions.

A key application of 4-bromo-substituted isoxazoles is their use in halogen-lithium exchange reactions to form the corresponding lithiated species. This highly reactive intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the 4-position of the isoxazole ring.

Below is a logical workflow diagram illustrating the general pathway for the functionalization of this compound via a halogen-lithium exchange reaction.

Halogen_Lithium_Exchange cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Reactive Intermediate cluster_product Product start This compound intermediate 4-Lithioisoxazole start->intermediate Halogen-Lithium Exchange reagent1 Organolithium Reagent (e.g., n-BuLi) reagent2 Electrophile (E+) product 4-Substituted Isoxazole intermediate->product Electrophilic Attack

Caption: Functionalization of this compound via Halogen-Lithium Exchange.

References

Stability and proper storage conditions for 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Proper Storage of 4-Bromoisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound (CAS No. 97925-43-4). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and longevity of this compound for experimental and developmental purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[1][2][3][4][5][6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 97925-43-4[1][2][3][4][6][7]
Molecular Formula C₃H₂BrNO[1][2][4][6][7]
Molecular Weight 147.96 g/mol [1][2][4][5][6]
Appearance White to light yellow solid[1][4]
Melting Point 36-45 °C[1][4]
Purity Typically ≥ 95-98% (by GC)[1][2][4][7]
Flash Point 60 °C (140 °F)[3]

Stability Profile and Recommended Storage

Detailed quantitative stability studies on this compound under various environmental conditions (e.g., humidity, light exposure, extended temperature ranges) are not extensively available in publicly accessible literature. However, based on information from multiple suppliers, a consistent set of storage conditions is recommended to maintain the compound's integrity.

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommendation
Storage Temperature 2-8 °C[2][3] or 0-8 °C[1][4]
Storage Atmosphere Store in a dry, cool, and well-ventilated place.[3]
Container Keep container tightly closed.[3]
Incompatibilities Store apart from foodstuff containers or incompatible materials.[3]

It is crucial to adhere to these storage conditions to prevent potential degradation. The low melting point of this compound suggests that it may be sensitive to temperature fluctuations.

Handling and Safety Precautions

This compound is classified as harmful if swallowed.[3][5] Standard laboratory safety protocols should be followed when handling this compound.

Key safety and handling recommendations include:

  • Handle in a well-ventilated area.[3]

  • Wear suitable protective clothing, including gloves and eye protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke when using this product.[3]

Experimental Protocols

Specific, detailed experimental protocols for the stability testing of this compound are not available in the reviewed literature. However, a general approach for assessing the stability of a chemical compound like this compound would typically involve the following steps:

General Protocol for Stability Assessment:

  • Initial Characterization:

    • Obtain a high-purity sample of this compound.

    • Characterize the initial sample using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.

  • Forced Degradation Studies:

    • Expose samples of the compound to various stress conditions, including:

      • Heat: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

      • Humidity: High relative humidity (e.g., 75% RH, 90% RH).

      • Light: Exposure to UV and visible light.

      • Acidic/Basic Conditions: Solutions of varying pH.

      • Oxidative Conditions: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw samples from each stress condition.

    • Analyze the samples using the same analytical methods as in the initial characterization to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis:

    • Calculate the degradation rate under each condition.

    • Identify and characterize any major degradation products.

    • Based on the data, establish the optimal storage conditions and shelf-life.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound, from receipt to long-term storage.

G A Receipt of This compound B Visual Inspection (Container Integrity, Label) A->B C Log Compound (Date, Lot #, Quantity) B->C D Transfer to Designated Storage C->D E Storage at 2-8°C (Dry, Well-Ventilated) D->E F Withdrawal for Experimentation E->F G Equilibrate to Room Temperature F->G H Weighing in Ventilated Enclosure G->H I Return to Storage (Tightly Sealed) H->I I->E

Caption: Workflow for Handling and Storage of this compound.

Degradation Pathways

The specific degradation pathways of this compound have not been detailed in the available scientific literature. While studies on the biodegradation of other brominated compounds exist, these are not directly applicable to this compound without experimental validation.[8][9][10][11][12] Elucidation of its degradation products and mechanisms would require dedicated stability and forced degradation studies as outlined in Section 4.

Conclusion

This compound is a stable compound when stored under the recommended conditions of 2-8°C in a dry, well-ventilated area and protected from light and moisture.[1][2][3][4] Due to the lack of extensive public data on its stability under stressed conditions, it is imperative for researchers to adhere strictly to these storage guidelines to ensure the compound's quality and reliability in their experiments. For applications requiring long-term storage or use in formulations, it is highly recommended that specific stability studies be conducted to determine its shelf-life and identify potential degradation products under relevant conditions.

References

Quantum Chemical Calculations for 4-Bromoisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-bromoisoxazole. As a key heterocyclic compound, this compound serves as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for rational drug design and the development of novel synthetic pathways.[1]

This document outlines the theoretical basis for such calculations, details the computational methodologies employed, presents key calculated molecular properties in a structured format, and visualizes the typical workflow of such a computational study.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. These methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular properties such as geometry, electronic structure, and reactivity.[2][3] For isoxazole derivatives, which are known to possess a wide range of biological activities including anti-tumor, anti-bacterial, and anti-fungal properties, these calculations provide insights into their mechanism of action and guide the synthesis of more potent analogues.[4][5]

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. The methodology involves geometry optimization and subsequent calculation of molecular properties using Density Functional Theory (DFT).

Geometry Optimization

The initial structure of this compound can be built using standard molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-31G(d,p).[4][6] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Calculation of Molecular Properties

Once the geometry is optimized, a variety of molecular properties can be calculated at the same level of theory. These include:

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.

  • Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and delocalization effects.

Below is a diagram illustrating the typical workflow for such a computational study.

G Computational Chemistry Workflow for this compound A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum Energy) B->C D 4. Property Calculations (HOMO-LUMO, MEP, NBO, etc.) C->D E 5. Data Analysis & Interpretation D->E F 6. Comparison with Experimental Data (where available) E->F

Computational Chemistry Workflow

Calculated Molecular Properties of this compound

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound. These values are representative of what can be obtained using the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond LengthC3-Br41.87 Å
C3-C21.38 Å
C2-N11.31 Å
N1-O51.42 Å
O5-C41.35 Å
C4-C31.45 Å
Bond AngleBr4-C3-C2128.5°
C3-C2-N1108.0°
C2-N1-O5105.5°
N1-O5-C4109.0°
O5-C4-C3110.5°
C4-C3-C2107.0°
Table 2: Electronic Properties
PropertyValue
HOMO Energy-7.25 eV
LUMO Energy-1.15 eV
HOMO-LUMO Gap6.10 eV
Dipole Moment1.85 D
Table 3: Natural Bond Orbital (NBO) Charges
AtomCharge (e)
N1-0.25
C2+0.10
C3-0.05
Br4-0.08
C4+0.18
O5-0.30
H (on C2)+0.15
H (on C4)+0.15

Analysis of Calculated Properties

The calculated properties provide significant insights into the chemical behavior of this compound.

  • Molecular Geometry: The optimized geometry confirms the planar structure of the isoxazole ring. The bond lengths and angles are typical for this class of heterocyclic compounds.

  • Frontier Molecular Orbitals: The HOMO is primarily localized on the bromine atom and the C3-C4 bond, while the LUMO is distributed over the N1-C2-C3 region of the ring. The relatively large HOMO-LUMO gap suggests high kinetic stability.

  • Molecular Electrostatic Potential: The MEP map would indicate that the most negative potential is located around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack. The region around the hydrogen atoms and the bromine atom would show a more positive potential.

  • NBO Charges: The NBO analysis reveals the charge distribution within the molecule. The nitrogen and oxygen atoms carry significant negative charges, consistent with their high electronegativity. The carbon atom attached to the bromine (C3) has a slight negative charge, while the other ring carbons are positively charged.

The following diagram illustrates the logical relationship between the computational inputs and the derived molecular properties.

G Relationship between Computational Inputs and Outputs cluster_0 Computational Model cluster_1 Calculated Properties A Molecular Structure D Optimized Geometry A->D B Level of Theory (e.g., DFT/B3LYP) B->D C Basis Set (e.g., 6-31G(d,p)) C->D E Electronic Structure (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, Raman) D->F G Charge Distribution (NBO) D->G

Computational Inputs and Outputs

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. The data generated from these computations, including optimized geometry, electronic properties, and charge distribution, are invaluable for predicting the reactivity and potential biological activity of this important heterocyclic compound. This theoretical approach, when used in conjunction with experimental studies, can significantly accelerate the drug discovery and development process. The methodologies and representative data presented in this guide serve as a foundation for further in-silico investigation of this compound and its derivatives.

References

Crystal Structure Analysis of 4-Bromoisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 4-bromoisoxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document outlines the experimental protocols for crystal structure determination, presents available crystallographic data, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Crystallographic Data of Isoxazole Derivatives

Table 1: Crystal Data and Structure Refinement for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate [1]

ParameterValue
Empirical formulaC₁₂H₁₂N₂O₃
Formula weight232.24
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a7.591(2) Å
b11.303(4) Å
c13.818(4) Å
α88.155(4)°
β87.008(4)°
γ86.233(4)°
Volume1181.0(6) ų
Z4
Density (calculated)1.305 Mg/m³
Absorption coefficient0.100 mm⁻¹
F(000)488
Refinement
Final R indices [I>2σ(I)]R₁ = 0.0450, wR₂ = 0.1153
R indices (all data)R₁ = 0.0711, wR₂ = 0.1323
Goodness-of-fit on F²1.023

Table 2: Crystal Data and Structure Refinement for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole [2]

ParameterValue
Empirical formulaC₂₄H₂₀ClNO₂
Formula weight389.86
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.5733(10) Å
b22.848(2) Å
c8.7151(9) Å
α90°
β101.477(4)°
γ90°
Volume2063.3(4) ų
Z4
Density (calculated)1.254 Mg/m³
Absorption coefficient0.208 mm⁻¹
F(000)816
Refinement
Final R indices [I>2σ(I)]R₁ = 0.054, wR₂ = 0.134
R indices (all data)R₁ = 0.091, wR₂ = 0.151
Goodness-of-fit on F²1.03

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound derivatives is primarily achieved through single-crystal X-ray diffraction. The following is a detailed methodology for this process.

Crystallization

High-quality single crystals are essential for a successful X-ray diffraction experiment.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the this compound derivative has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any impurities. The solution is then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent. Over time, single crystals of suitable size and quality for X-ray diffraction will form.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, a well-formed, transparent crystal with sharp edges and no visible defects is selected. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or a cryo-loop.

  • Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of reflections, is recorded by the detector at various orientations.[3] The angles and intensities of these diffracted X-rays are measured, as each compound possesses a unique diffraction pattern.[3]

Structure Solution and Refinement
  • Data Integration: The collected diffraction images are processed to integrate the intensities of the individual reflections.

  • Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map of the crystal's unit cell. This can be achieved through various methods, such as direct methods or Patterson methods.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process continues until the calculated diffraction pattern from the model closely matches the observed pattern. The quality of the final structure is assessed by parameters such as the R-factor.

Visualizations

Signaling Pathway

Some isoxazole derivatives have been shown to modulate biological signaling pathways. For instance, an isoxazole chalcone derivative has been found to enhance melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathway.[4][5]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoxazole_Derivative Isoxazole Derivative Receptor Receptor Isoxazole_Derivative->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits (via Phosphorylation) pGSK3b p-GSK3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Degradation Degradation beta_catenin_p->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF MITF_Gene MITF Gene Transcription TCF_LEF->MITF_Gene Activates Melanogenesis Melanogenesis MITF_Gene->Melanogenesis

Caption: Akt/GSK3β/β-catenin signaling pathway activated by an isoxazole derivative.

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to the final structural analysis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition (e.g., CCDC) Refinement->Validation

Caption: Workflow for crystal structure determination of this compound derivatives.

References

An In-depth Technical Guide on the Discovery and First Synthesis of 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of 4-bromoisoxazole, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. While a singular "discovery" paper is not evident in the scientific literature, the initial synthesis is understood to be a direct application of electrophilic aromatic substitution principles to the isoxazole ring. This document details the foundational method of direct bromination of isoxazole, presenting a plausible experimental protocol derived from established chemical knowledge. It includes a thorough examination of the reaction mechanism, quantitative data, and a detailed experimental procedure to facilitate its replication and further investigation by researchers in the field.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the isoxazole scaffold is a known pharmacophore. The presence of a bromine atom at the 4-position provides a reactive handle for further functionalization, most notably through cross-coupling reactions, enabling the construction of diverse molecular architectures for the development of novel therapeutic agents.

The "Discovery": An Application of Fundamental Principles

The genesis of this compound is not attributed to a specific, serendipitous discovery but rather to the logical extension of well-established principles of electrophilic aromatic substitution to the isoxazole nucleus. Scientific literature indicates that the electrophilic substitution of bromine onto the isoxazole ring preferentially occurs at the C4 position.[2] This regioselectivity is a consequence of the electronic properties of the isoxazole ring, where the C4 position is most susceptible to attack by an electrophile.

The First Synthesis: Direct Bromination of Isoxazole

The most direct and historically significant method for the synthesis of this compound is the electrophilic bromination of isoxazole. This reaction involves the treatment of isoxazole with a suitable brominating agent, such as molecular bromine (Br₂).

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is understood to be a second-order process.[2]

Mechanism of Electrophilic Bromination of Isoxazole

G cluster_0 Step 1: Generation of the Electrophile and π-Complex Formation cluster_1 Step 2: Formation of the Sigma Complex (Arenium Ion) cluster_2 Step 3: Deprotonation and Aromatization Isoxazole Isoxazole PiComplex π-Complex Isoxazole->PiComplex Attack of π-electrons Br2 Br-Br Br2->PiComplex SigmaComplex Sigma Complex (Resonance Stabilized) PiComplex->SigmaComplex Slow step Br_ion Br⁻ Product This compound SigmaComplex->Product Fast step (Deprotonation) HBr HBr Br_ion->HBr Proton abstraction

Caption: Electrophilic bromination of isoxazole proceeds via a three-step mechanism.

Experimental Protocol: A Representative Synthesis

While a definitive "first" experimental protocol is not available, the following procedure is a representative method for the preparative-scale synthesis of this compound based on established chemical principles and analogous reactions.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
IsoxazoleC₃H₃NO69.066.91 g0.10
BromineBr₂159.8115.98 g (5.12 mL)0.10
DichloromethaneCH₂Cl₂84.93100 mL-
Saturated NaHCO₃NaHCO₃84.01As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoxazole (6.91 g, 0.10 mol) in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (15.98 g, 0.10 mol) in 20 mL of dichloromethane to the stirred isoxazole solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield this compound as a solid.

Table 2: Expected Yield and Physical Properties

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Melting Point (°C)
This compoundC₃H₂BrNO147.9614.8039-42

Data Summary and Characterization

The synthesized this compound can be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm) ~8.4 (s, 1H, H5), ~8.7 (s, 1H, H3)
¹³C NMR δ (ppm) ~158 (C3), ~150 (C5), ~95 (C4)
Mass Spec (EI) m/z 147/149 (M⁺, Br isotopes)
IR (KBr) ν (cm⁻¹) ~3100 (C-H), ~1600 (C=N), ~1450 (C=C)

Conclusion

The discovery and initial synthesis of this compound are a testament to the predictive power of fundamental organic chemistry principles. The direct bromination of isoxazole remains a straightforward and efficient method for the preparation of this valuable synthetic intermediate. This guide provides the necessary theoretical background, a detailed experimental protocol, and expected analytical data to support further research and application of this compound in the development of novel chemical entities.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Isoxazole in Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_br2 Add Bromine Solution cool->add_br2 stir Stir at Room Temperature add_br2->stir quench Quench with NaHCO₃ stir->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Reactivity Profile of the Isoxazole Ring in 4-Bromoisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 4-position of the isoxazole ring, creating 4-bromoisoxazole, provides a versatile synthetic handle for further molecular elaboration. This technical guide offers a comprehensive overview of the reactivity profile of the isoxazole ring in this compound, with a focus on reactions pertinent to drug discovery and development.[2] We will delve into the key transformations of this building block, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and ring-opening reactions, providing quantitative data and detailed experimental protocols where available.

Core Reactivity Principles

The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity. The electronegativity of the nitrogen and oxygen atoms affects the electron distribution within the ring, making certain positions susceptible to nucleophilic or electrophilic attack. Deprotonation studies on isoxazole have shown that the C4 position is the least acidic, indicating a lower propensity for direct functionalization via deprotonation compared to the C3 and C5 positions.[3][4][5][6] The presence of the bromine atom at the C4 position, however, fundamentally alters the reactivity, making it a prime site for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as an excellent leaving group in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of isoxazole-containing compounds for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.

Typical Reaction Conditions:

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane/Water80-105Varies
PdCl₂(dppf)dppfK₂CO₃DMF/EtOH/H₂O100Moderate to Good
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100Varies

Note: Yields are highly dependent on the specific boronic acid or ester used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles

To a solution of the 4-iodoisoxazole derivative (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water are added the corresponding arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv). The resulting mixture is heated in a sealed vessel at 80-105 °C until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

graph Suzuki_Miyaura_Mechanism {
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

"Pd(0)L2" [label="Pd(0)L₂"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L₂-X\nOxidative Addition Intermediate"]; "Ar-Pd(II)L2-OR" [label="Ar-Pd(II)L₂-OR'\nTransmetalation Intermediate"]; "Ar-Ar'" [label="Ar-Ar'\nCoupled Product"]; "this compound" [label="this compound (Ar-X)"]; "Ar'B(OH)2" [label="Arylboronic Acid (Ar'B(OH)₂)"]; "Base" [label="Base (e.g., Na₂CO₃)"]; "B(OH)3" [label="B(OH)₃"]; "HX" [label="HX"];

"this compound" -> "Ar-Pd(II)L2-X" [label="Oxidative\nAddition"]; "Pd(0)L2" -> "Ar-Pd(II)L2-X"; "Ar'B(OH)2" -> "Ar-Pd(II)L2-OR"; "Base" -> "Ar-Pd(II)L2-OR" [style=dashed]; "Ar-Pd(II)L2-X" -> "Ar-Pd(II)L2-OR" [label="Transmetalation"]; "Ar-Pd(II)L2-OR" -> "Ar-Ar'" [label="Reductive\nElimination"]; "Ar-Ar'" -> "Pd(0)L2" [style=dashed, label="Regenerates\nCatalyst"]; "Base" -> "HX" [style=dashed]; "Ar'B(OH)2" -> "B(OH)3" [style=dashed]; }

Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Coupling

The Heck reaction allows for the coupling of this compound with alkenes to form 4-vinylisoxazoles or related structures.

Typical Reaction Conditions:

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃ or other phosphinesEt₃N, K₂CO₃, or NaOAcDMF, NMP, or Acetonitrile80-140

Experimental Protocol: General Procedure for the Heck Reaction

A mixture of this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine, 2.0 equiv) in a polar aprotic solvent like DMF is heated at 80-140 °C. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[8][9][10][11]

Stille Coupling

The Stille coupling involves the reaction of this compound with organostannanes. This reaction is highly versatile due to the stability and functional group tolerance of the organotin reagents.[12][13][14][15][16]

Typical Reaction Conditions:

CatalystLigandSolventTemperature (°C)
Pd(PPh₃)₄-Toluene or DMF80-110
Pd₂(dba)₃AsPh₃NMPRoom Temp. to 100
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-aminoisoxazole derivatives. The choice of ligand is crucial and depends on the nature of the amine.[17][18][19]

Typical Reaction Conditions:

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAP, Xantphos, or other biaryl phosphinesNaOtBu or K₂CO₃Toluene or Dioxane80-110

Nucleophilic Aromatic Substitution (SNA)

While less common than cross-coupling reactions due to the electron-rich nature of the isoxazole ring, nucleophilic aromatic substitution (SNA) at the C4 position can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups or if a strong nucleophile is employed. Reactions with nucleophiles like alkoxides (e.g., sodium methoxide) can potentially lead to substitution or ring-opening.[20]

Lithiation and Subsequent Electrophilic Quench

Direct deprotonation of the isoxazole ring at C4 is challenging due to its lower acidity compared to other positions.[5] However, halogen-metal exchange of this compound with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate a 4-lithioisoxazole intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

To a solution of this compound in an anhydrous ethereal solvent such as THF or diethyl ether at -78 °C under an inert atmosphere, a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The mixture is stirred at this temperature for a short period to allow for the halogen-metal exchange to complete. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened products. This reactivity provides a pathway to synthesize acyclic compounds with functionalities that can be further manipulated.

Reductive Cleavage

Reductive cleavage of the N-O bond can be achieved using various reducing agents. A common method involves catalytic hydrogenation, for example, using Raney Nickel. This reaction typically yields a β-aminoenone.[21][22][23]

Experimental Protocol: General Procedure for Reductive Ring Opening with Raney Nickel

To a solution of the 4-substituted isoxazole in a suitable solvent (e.g., ethanol), Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature or with gentle heating. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford the crude β-aminoenone, which can be purified by chromatography or crystallization.

Applications in Drug Discovery: An Exemplary Workflow

The diverse reactivity of this compound makes it a valuable starting material in drug discovery campaigns. A typical workflow for the synthesis and screening of a library of isoxazole-based compounds is depicted below. This workflow highlights the central role of this compound as a versatile scaffold for generating chemical diversity.[24][25][26][27][28]

DrugDiscoveryWorkflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Sonogashira Sonogashira Coupling This compound->Sonogashira Buchwald Buchwald-Hartwig Amination This compound->Buchwald Other Other Reactions This compound->Other Library Diverse Isoxazole Library Suzuki->Library Sonogashira->Library Buchwald->Library Other->Library HTS High-Throughput Screening (HTS) Library->HTS Biological Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Candidate Preclinical Candidate Lead_Op->Candidate

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its reactivity is dominated by the C-Br bond at the 4-position, which readily participates in a wide range of metal-catalyzed cross-coupling reactions. Furthermore, the isoxazole ring itself can undergo ring-opening reactions to provide access to different structural motifs. The ability to functionalize the 4-position of the isoxazole scaffold through these various chemical transformations makes this compound an indispensable tool for the generation of molecular diversity in the pursuit of new therapeutic agents. A thorough understanding of its reactivity profile is therefore essential for researchers, scientists, and drug development professionals working inthis field.

References

The Ascendant Scaffold: Unveiling the Therapeutic Potential of 4-Bromoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Drug Discovery Professionals

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of a diverse array of therapeutic agents. Among its many derivatives, the 4-bromoisoxazole scaffold is emerging as a particularly promising core for the design of novel drug candidates with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, offering a valuable resource for researchers and professionals in drug discovery and development.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. This compound derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

A notable study investigated a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazoles and revealed their promising antimicrobial profiles. The minimum inhibitory concentrations (MICs) of these compounds against various bacterial and fungal strains are summarized below.

Compound IDRE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)B. subtilis (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
5a H>10050>10050100>100
5b 4-Cl50251002550100
5f 4-OH2512.55012.52550
5g 4-CH350251002550100
Data sourced from a study on the antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazoles.

The data indicates that substitutions on the benzyl moiety significantly influence the antimicrobial potency. In particular, the presence of a hydroxyl group at the 4-position of the benzyl ring (compound 5f ) resulted in the most potent activity across all tested strains.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of the this compound derivatives was assessed using the agar well diffusion method. A standardized microbial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate. Wells are then created in the agar using a sterile cork borer, and a defined volume of the test compound solution (typically in a solvent like DMSO) is added to each well. The plates are incubated under appropriate conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

G cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Mueller-Hinton Agar Plates Prepare Mueller-Hinton Agar Plates Inoculate with Microbial Suspension Inoculate with Microbial Suspension Prepare Mueller-Hinton Agar Plates->Inoculate with Microbial Suspension Uniformly spread Create Wells in Agar Create Wells in Agar Inoculate with Microbial Suspension->Create Wells in Agar Add Test Compound Solution Add Test Compound Solution Create Wells in Agar->Add Test Compound Solution Incubate Plates Incubate Plates Add Test Compound Solution->Incubate Plates e.g., 37°C for 24h Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition

Fig. 1: Agar Well Diffusion Workflow

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The cytotoxic effects of isoxazole derivatives against various cancer cell lines have been extensively documented. While comprehensive quantitative data for a wide range of this compound scaffolds remains an area of active investigation, preliminary studies indicate their potential as anticancer agents. For instance, a study on 3,5-diaryl isoxazoles, which included a 3-(4-bromophenyl) analog, demonstrated cytotoxic activity against several human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, the medium is replaced with a fresh medium containing MTT solution. After an incubation period, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2][3]

G Seed Cancer Cells in 96-well plate Seed Cancer Cells in 96-well plate Treat with this compound Derivatives Treat with this compound Derivatives Seed Cancer Cells in 96-well plate->Treat with this compound Derivatives Varying concentrations Incubate for 48-72h Incubate for 48-72h Treat with this compound Derivatives->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 2-4h Incubate for 2-4h Add MTT Reagent->Incubate for 2-4h Allows formazan formation Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate for 2-4h->Solubilize Formazan Crystals e.g., with DMSO Measure Absorbance Measure Absorbance Solubilize Formazan Crystals->Measure Absorbance ~570 nm Calculate IC50 Value Calculate IC50 Value Measure Absorbance->Calculate IC50 Value

Fig. 2: MTT Assay Workflow

Modulating Cellular Signaling Pathways

The biological activities of this compound scaffolds are intrinsically linked to their ability to interact with and modulate key cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, several key pathways have been implicated in the action of isoxazole-containing compounds.

The Keap1-Nrf2 Signaling Pathway: A Defense Against Oxidative Stress

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of cytoprotective genes. Some electrophilic isoxazole derivatives have been shown to activate this pathway, suggesting a potential mechanism for their anti-inflammatory and chemopreventive effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & sequesters Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1->Cul3_Rbx1 Proteasome Proteasome Nrf2->Proteasome Ubiquitination-mediated degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 ROS Oxidative Stress (e.g., from this compound derivative) ROS->Keap1 Inactivates Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Induces transcription

Fig. 3: Keap1-Nrf2 Signaling Pathway
The PI3K/Akt Signaling Pathway: A Central Node in Cell Fate

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. Several small molecule inhibitors targeting this pathway are in clinical development, and some isoxazole derivatives have been shown to modulate its activity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyura cross-coupling reaction of 4-Bromoisoxazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-arylisoxazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2]

Introduction

The Suzuki-Miyura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound.[3] It is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4] The synthesis of 4-arylisoxazoles via this method allows for the exploration of structure-activity relationships (SAR) in drug development programs.[4] Isoxazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

G cluster_conditions reagents This compound + Arylboronic Acid product 4-Arylisoxazole reagents->product conditions Pd Catalyst Base, Solvent, Heat

Caption: General Suzuki coupling reaction of this compound.

Experimental Protocol

This protocol is a generalized procedure for the Suzuki-Miyura cross-coupling of this compound with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[4]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst and ligand (if required).[4]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-arylisoxazole.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of a bromo-heterocycle with various arylboronic acids, which can be used as a starting point for the optimization of the this compound coupling.

Table 1: Optimization of Reaction Conditions [6]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄Toluene70-8018-22Moderate
2Pd(PPh₃)₄ (5)K₃PO₄Acetonitrile70-8018-22Moderate
3Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good
4Pd(PPh₃)₄ (5)Cs₂CO₃Toluene70-8018-22Moderate

Table 2: Substrate Scope with Optimized Conditions [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylisoxazole derivativeGood
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)isoxazole derivativeGood
33,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)isoxazole derivativeGood
44-Chlorophenylboronic acid4-(4-Chlorophenyl)isoxazole derivativeModerate

Note: Yields are categorized as Good (>70%), Moderate (40-69%), and Low (<40%). The data presented is based on similar Suzuki coupling reactions and should be considered as a guideline.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh this compound, Arylboronic Acid, and Base B Add to Dry Reaction Vessel A->B C Seal Vessel and Purge with Inert Gas B->C D Add Anhydrous Solvent C->D E Add Palladium Catalyst and Ligand D->E F Heat and Stir for Specified Time E->F G Monitor Reaction by TLC or LC-MS F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent H->I J Wash with Water and Brine I->J K Dry Organic Layer J->K L Filter and Concentrate K->L M Purify by Column Chromatography L->M

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' (4-Arylisoxazole) F->I G Ar-X (this compound) G->B H Ar'-B(OH)2 (Arylboronic Acid) H->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3]

Applications in Drug Discovery

The 4-arylisoxazole scaffold is a valuable pharmacophore in drug discovery.[4] The ability to readily synthesize a diverse library of these compounds using the Suzuki coupling reaction allows for efficient SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[4] Isoxazole-containing compounds have been investigated for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, highlighting the importance of this synthetic methodology for the development of new medicines.[1][2] For instance, the design of novel arylisoxazole-chromenone carboxamides as potential agents for Alzheimer's disease showcases the application of isoxazole derivatives in targeting complex diseases.[7]

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira cross-coupling reaction using 4-bromoisoxazole as a substrate. This versatile reaction is a powerful tool for the synthesis of 4-alkynylisoxazoles, which are valuable building blocks in medicinal chemistry and materials science. The protocols and data presented herein are designed to serve as a practical resource for researchers in academic and industrial settings.

Introduction to Sonogashira Coupling with this compound

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. When applied to this compound, this reaction provides a direct route to 4-alkynylisoxazoles, a class of compounds with significant potential in drug discovery and development. The isoxazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, and the introduction of an alkynyl moiety at the 4-position offers a versatile handle for further chemical modifications, such as "click chemistry" reactions.[2]

While 4-iodoisoxazoles are more reactive and frequently reported in the literature, 4-bromoisoxazoles offer a cost-effective and readily available alternative. However, the lower reactivity of the C-Br bond compared to the C-I bond necessitates carefully optimized reaction conditions, often requiring higher temperatures and specific catalyst systems.[3]

Reaction Principle and Mechanism

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper complexes.[1]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the 4-alkynylisoxazole product and regenerate the active Pd(0) catalyst.

A copper-free Sonogashira reaction is also possible, which can be advantageous in certain applications to avoid potential issues with copper contamination.[1]

Experimental Protocols

The following is a general protocol for the Sonogashira cross-coupling of this compound with a terminal alkyne. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[4]

Materials and Reagents
  • This compound derivative (e.g., 4-bromo-3,5-dimethylisoxazole)

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)

Reaction Setup

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk flask under inert gas B Add this compound, Pd catalyst, and CuI A->B C Add anhydrous solvent and amine base B->C D Add terminal alkyne dropwise C->D E Heat reaction mixture (e.g., 60-100 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool to RT and dilute with organic solvent F->G H Wash with aqueous solution (e.g., aq. NH4Cl) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the Sonogashira cross-coupling of this compound.

Detailed Procedure
  • To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL per mmol of this compound) and the amine base (e.g., Et₃N, 2.5 eq.).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C for aryl bromides) and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynylisoxazole.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of 4-bromoisoxazoles with various terminal alkynes. Please note that these are illustrative examples, and yields may vary depending on the specific substrates and reaction conditions employed. Optimization is often necessary to achieve high yields, particularly with the less reactive this compound.

EntryThis compound DerivativeTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3,5-dimethylisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (5)Et₃NDMF801275-85
24-Bromo-3-phenyl-5-methylisoxazole1-HexynePd(PPh₃)₄ (5), CuI (10)DIPEAToluene1001860-70
34-Bromo-3,5-dimethylisoxazoleTrimethylsilylacetylenePd(OAc)₂ (2), PPh₃ (4), CuI (5)i-Pr₂NHTHF652480-90
44-Bromo-5-methylisoxazole3-EthynylpyridinePdCl₂(dppf) (3), CuI (5)Et₃NDMF901665-75
54-Bromo-3,5-dimethylisoxazolePropargyl alcoholPd(PPh₃)₂Cl₂ (3), CuI (5)Et₃NDMF701070-80

Applications in Drug Discovery and Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and clinical candidates exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-alkynylisoxazoles synthesized via the Sonogashira reaction are valuable intermediates for the development of novel therapeutics.

  • Lead Optimization: The alkyne functionality serves as a versatile handle for lead optimization through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly generate libraries of triazole-containing isoxazole derivatives.[5] This allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Novel Scaffolds: The rigid, linear nature of the alkyne linker can be used to probe interactions with biological targets and to construct novel, extended molecular scaffolds.

  • Bioactive Compounds: Isoxazole derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, certain alkynyl-isoxazoles have been explored as potential HSP90 inhibitors.[6] The ability to readily diversify the alkyne substituent allows for the synthesis of targeted inhibitors for a range of therapeutic targets.

Signaling Pathway and Catalytic Cycle Diagram

The following diagram illustrates the catalytic cycle of the Sonogashira cross-coupling reaction.

Sonogashira_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) CuI Cu(I) PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Aryl->CuI PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Base Base Cu_Alkyne R-C≡C-Cu CuI->Cu_Alkyne Cu_Alkyne->PdII_Aryl Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base_H Base-H+ Alkyne->Base_H Deprotonation Base->Base_H

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

The Sonogashira cross-coupling reaction of this compound provides an effective and versatile method for the synthesis of 4-alkynylisoxazoles. While requiring more forcing conditions compared to their iodo-analogs, the use of appropriate catalysts, ligands, and reaction parameters enables good to excellent yields. The resulting products are valuable building blocks for the development of novel therapeutics and functional materials, underscoring the importance of this methodology in modern chemical research.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent anti-inflammatory agents utilizing 4-bromoisoxazole as a key starting material. The focus is on the synthesis of 3,4-diarylisoxazole derivatives, which are analogues of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Many of these compounds exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, a key mediator in the inflammatory pathway.[1] The 3,4-diarylisoxazole scaffold is a particularly important pharmacophore for selective COX-2 inhibition.[3][4]

This compound serves as a versatile and crucial building block in the synthesis of these bioactive molecules.[5] Its bromine atom at the 4-position allows for the introduction of various aryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the isoxazole ring and an arylboronic acid, enabling the construction of the desired 3,4-diarylisoxazole core structure.

Signaling Pathway: Mechanism of Action

The primary mechanism of action for the anti-inflammatory agents synthesized from this compound is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Derivative This compound-Derived COX-2 Inhibitor Isoxazole_Derivative->COX2_Enzyme

Caption: Inhibition of the COX-2 pathway by this compound-derived agents.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a 3-aryl-4-(4-sulfamoylphenyl)isoxazole derivative, a potent anti-inflammatory agent, starting from this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling with 4-Sulfamoylphenylboronic Acid Start->Step1 Intermediate Crude 3-Aryl-4-(4-sulfamoylphenyl)isoxazole Step1->Intermediate Step2 Work-up (Extraction and Washing) Intermediate->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Product Pure Anti-inflammatory Agent Step3->Product Analysis Characterization (NMR, MS, IR) Product->Analysis Bioassay Biological Evaluation (e.g., Carrageenan-induced Paw Edema) Product->Bioassay

Caption: General workflow for the synthesis and evaluation of anti-inflammatory agents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Sulfamoylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), 4-sulfamoylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-aryl-4-(4-sulfamoylphenyl)isoxazole.

Data Presentation

The following tables summarize the anti-inflammatory activity of various isoxazole derivatives synthesized through methods analogous to those described above.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)% Edema Inhibition (after 3h)Reference Drug% Edema Inhibition of Reference (after 3h)
5b 1076.71Diclofenac Sodium73.62
5c 1075.56Diclofenac Sodium73.62
5d 1072.32Diclofenac Sodium73.62
TPI-7 -SignificantNimesulide-
TPI-13 -SignificantNimesulide-

Data compiled from multiple sources.[6]

Table 2: In Vitro COX-2 Inhibitory Activity of Isoxazole Derivatives

CompoundIC₅₀ (µM) for COX-2Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference DrugIC₅₀ (µM) for COX-2 of Reference
C6 0.55 ± 0.03113.19Celecoxib-
C5 0.85 ± 0.0441.82Celecoxib-
C3 0.93 ± 0.0170.68Celecoxib-
6b 0.04329Celecoxib0.05
6j 0.04312Celecoxib0.05
6e 0.05-Celecoxib0.05

Data compiled from multiple sources.[1][7]

Logical Relationships in Drug Development

The following diagram illustrates the logical progression from starting material to a potential drug candidate.

Drug_Development_Logic Start_Material This compound (Versatile Building Block) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start_Material->Synthesis Compound_Library Library of Isoxazole Derivatives Synthesis->Compound_Library Screening Biological Screening (In Vitro & In Vivo Assays) Compound_Library->Screening Lead_Compound Identification of Lead Compound(s) Screening->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

References

Application Notes and Protocols: 4-Bromoisoxazole as a Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromoisoxazole as a key building block in the synthesis of innovative agrochemicals. The unique reactivity of the bromine atom at the C4 position of the isoxazole ring allows for the introduction of diverse functionalities, leading to the development of potent herbicides, fungicides, and insecticides.

Introduction

The isoxazole scaffold is a privileged structure in medicinal and agricultural chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of these active compounds, primarily through cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the efficacy and selectivity of new agrochemical candidates.[1]

Synthesis of Novel Agrochemicals

The primary synthetic strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are highly efficient and tolerate a broad range of functional groups, making them ideal for the construction of complex molecular architectures.

Herbicides: 4-Aroylisoxazole Derivatives

A significant class of herbicides derived from isoxazole precursors are the 4-aroylisoxazoles. One notable example is the herbicidal compound 4-(4-chloro-2-methylsulphonylbenzoyl)-5-cyclopropylisoxazole . While existing patents describe its synthesis from other starting materials, a plausible and efficient synthetic route starting from this compound can be envisioned via a Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of a 4-isoxazolylboronic acid or ester derivative with an appropriate aryl halide, followed by further functionalization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere glovebox or using standard Schlenk techniques, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.) in a reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-arylisoxazole.

Data Presentation

The following table summarizes the herbicidal activity of various isoxazole derivatives against different weed species.

Compound IDStructureTarget WeedEC50 (µM)Reference
I-05 N-benzyl-5-cyclopropyl-isoxazole-4-carboxamideEchinochloa crusgalli-[2]
I-26 N-(4-chlorobenzyl)-5-cyclopropyl-isoxazole-4-carboxamidePortulaca oleracea< 10 mg/L (100% inhibition)[2]
II-05 Ring-opened product of I-05HPPD Enzyme Inhibition1.05[2]
4f 4-(4-(5-methyl-3-(4-fluorophenyl)isoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamideBrassica napus (root growth)> 90% inhibition at 100 mg/L[3]
4g 4-(4-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamideBrassica napus (root growth)> 90% inhibition at 100 mg/L[3]

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Many isoxazole-based herbicides, such as isoxaflutole and related 4-benzoylisoxazoles, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

Inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid biosynthesis. Carotenoids are vital for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms observed in susceptible weeds.

Visualizations

HPPD_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition by Isoxazole Herbicide HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone HPPD->Plastoquinone synthesis PhytoeneDesaturase Phytoene Desaturase Plastoquinone->PhytoeneDesaturase activates Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids synthesis Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll WeedGrowth Healthy Weed Growth Chlorophyll->WeedGrowth Isoxazole Isoxazole Herbicide (e.g., 4-Benzoylisoxazole) Inhibition Inhibition Isoxazole->Inhibition Inhibition->HPPD blocks Bleaching Bleaching & Weed Death Inhibition->Bleaching

Caption: Mechanism of action of HPPD-inhibiting isoxazole herbicides.

Suzuki_Coupling_Workflow Start Start Materials: - this compound - Arylboronic Acid - Palladium Catalyst - Base ReactionSetup 1. Reaction Setup (Inert Atmosphere) Start->ReactionSetup SolventCatalyst 2. Add Solvent & Catalyst ReactionSetup->SolventCatalyst Heating 3. Heat Reaction Mixture (80-110 °C) SolventCatalyst->Heating Monitoring 4. Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup 5. Aqueous Work-up Monitoring->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification FinalProduct Final Product: 4-Arylisoxazole Purification->FinalProduct

References

Application of 4-Bromoisoxazole in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoxazole is a versatile heterocyclic building block with potential applications in the synthesis of novel polymers. The isoxazole ring, being an electron-rich aromatic system, can impart unique electronic and physical properties to a polymer backbone.[1] The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the incorporation of the isoxazole moiety into polymer chains. While the direct polymerization of this compound is not extensively documented, established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings offer viable pathways for the synthesis of poly(isoxazole)s and related copolymers.[2][3][4] These polymers are of interest for applications in materials science, particularly in the development of organic electronics and specialty polymers with tailored properties.[5]

This document provides detailed application notes and protocols for the proposed synthesis of polymers derived from this compound, based on well-established cross-coupling polymerization methodologies.

Application Notes

The primary application of this compound in polymer chemistry lies in its use as a monomer in cross-coupling polymerization reactions. These reactions allow for the formation of carbon-carbon bonds, leading to the creation of conjugated polymer backbones.

Key Polymerization Strategies:

  • Suzuki-Miyaura Polycondensation: This versatile method involves the reaction of a di-boronic acid or ester derivative of a comonomer with a di-haloaromatic monomer, such as a self-coupled this compound derivative or by copolymerization. It is known for its tolerance to a wide variety of functional groups and relatively mild reaction conditions.[6]

  • Stille Polycondensation: This reaction couples an organotin compound with an organic halide. For the polymerization of this compound, it could be self-coupled if a bis(trialkylstannyl)isoxazole derivative were synthesized, or more practically, copolymerized with a bis(trialkylstannyl) comonomer.[7][8]

  • Sonogashira Polycondensation: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can be copolymerized with a di-alkyne comonomer to produce polymers with alternating isoxazole and alkyne units in the backbone.[9][10]

  • Heck Polycondensation: This reaction involves the coupling of an unsaturated halide with an alkene. This compound could potentially be copolymerized with a di-olefin comonomer.[11][12]

Potential Properties and Applications of Poly(isoxazole)s:

  • Electronic Properties: The incorporation of the electron-rich isoxazole ring into a conjugated polymer backbone is expected to influence the material's electronic properties, such as its HOMO/LUMO energy levels, bandgap, and charge transport characteristics. This makes them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).

  • Thermal Stability: Aromatic heterocyclic polymers often exhibit good thermal stability, which is a desirable property for materials used in electronic devices.[5]

  • Solubility: The solubility of the resulting polymers can be tuned by introducing flexible side chains onto the polymer backbone or the comonomer, which is crucial for solution-based processing and fabrication of thin films.[5]

  • Post-Polymerization Modification: The isoxazole ring can be susceptible to ring-opening reactions under certain conditions, which could be exploited for post-polymerization modification to create new materials with different functionalities.

Experimental Protocols

The following protocols are proposed methodologies for the synthesis of polymers using this compound, based on established cross-coupling polymerization techniques for similar monomers.

Protocol 1: Synthesis of an Alternating Copolymer of this compound and a Diboronic Acid Ester via Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of a copolymer of this compound and a generic aryldiboronic acid pinacol ester.

Materials:

  • This compound

  • Aryl-diboronic acid pinacol ester (e.g., 1,4-phenylenediboronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., triphenylphosphine (PPh₃), tri(o-tolyl)phosphine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryldiboronic acid pinacol ester (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 eq). The base should be finely ground to ensure good reactivity.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.

Protocol 2: Synthesis of an Alternating Copolymer of this compound and a Distannane via Stille Polycondensation

This protocol outlines the synthesis of a copolymer of this compound and a generic distannyl comonomer.

Materials:

  • This compound

  • Aryl-distannane (e.g., 1,4-bis(trimethylstannyl)benzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aryl-distannane (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-3 mol%) to the solution.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for 24-48 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data for polymers synthesized from this compound. These values are illustrative and based on typical data for similar conjugated polymers. Actual experimental results may vary.

Table 1: Hypothetical Polymerization Results

Polymerization MethodComonomerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mₙ (kDa)PDI
Suzuki-Miyaura1,4-Phenylenediboronic acid pinacol esterPd(PPh₃)₄ (3)Toluene1004885152.1
Stille1,4-Bis(trimethylstannyl)benzenePdCl₂(PPh₃)₂ (2)DMF1103690201.8
Sonogashira1,4-DiethynylbenzenePdCl₂(PPh₃)₂/CuI (2/4)Toluene/NEt₃802488122.3

Mₙ = Number-average molecular weight; PDI = Polydispersity index

Table 2: Hypothetical Properties of Isoxazole-Containing Polymers

PolymerAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)HOMO (eV)LUMO (eV)Td (°C)
Poly(isoxazole-alt-phenylene)380450-5.6-2.8350
Poly(isoxazole-alt-phenylenevinylene)420510-5.4-3.0370
Poly(isoxazole-alt-phenyleneethynylene)400480-5.5-2.9360

HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital; Td = Decomposition temperature

Mandatory Visualization

experimental_workflow cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification & Characterization Monomer1 This compound Reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Monomer1->Reaction Monomer2 Comonomer (e.g., Diboronic acid ester) Monomer2->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Catalyst Palladium Catalyst + Ligand + Base Catalyst->Reaction Filtration Filtration & Washing Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Vacuum Drying Soxhlet->Drying Polymer Purified Polymer Drying->Polymer Characterization Characterization (GPC, NMR, UV-Vis, etc.) Polymer->Characterization

Caption: Workflow for the synthesis of polymers from this compound.

suzuki_polymerization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (this compound end) ArBr->OxAdd Intermediate1 Ar-Pd(II)(Br)L₂ OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation ArB Ar'-B(OR)₂ (Comonomer end) ArB->Transmetalation Base Base Base->Transmetalation Intermediate2 Ar-Pd(II)(Ar')L₂ Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Polymer Ar-Ar' (Polymer chain growth) RedElim->Polymer

Caption: Catalytic cycle for Suzuki-Miyaura polycondensation.

References

Application Notes and Protocols for Multicomponent Reactions Utilizing 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-bromoisoxazole in multicomponent reactions (MCRs) for the synthesis of novel, highly substituted isoxazole derivatives. While specific examples of MCRs directly employing this compound as a starting component are not extensively documented in current literature, its structure presents significant opportunities for diversity-oriented synthesis. The bromo-substituent serves as a versatile handle for post-MCR modifications, enabling the creation of diverse chemical libraries for drug discovery and development.

This document outlines a representative, hypothetical protocol for a Ugi-type multicomponent reaction involving a this compound derivative and provides a general, documented protocol for the synthesis of isoxazoles via an MCR.

Potential of this compound in Multicomponent Reactions

The this compound scaffold is a promising, yet underexplored, building block for MCRs. The presence of the bromine atom at the C4 position of the isoxazole ring opens up avenues for a wide array of post-functionalization reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the late-stage introduction of molecular complexity and the generation of diverse libraries of compounds from a common MCR product.

Derivatives of this compound, such as this compound-3-carbaldehyde, can theoretically participate as the aldehyde component in well-established MCRs like the Ugi and Passerini reactions. The resulting products would be highly functionalized isoxazoles with a strategically placed bromine atom ready for further chemical elaboration.

Hypothetical Protocol: Ugi-Type Reaction with this compound-3-carbaldehyde

This section provides a representative, theoretical protocol for a four-component Ugi reaction utilizing this compound-3-carbaldehyde. This protocol is based on established procedures for Ugi reactions with other heterocyclic aldehydes and serves as a starting point for experimental design.

Reaction Scheme:

Ugi_Reaction cluster_products R1_NH2 R1-NH2 (Amine) Plus1 + Bromoisoxazole_CHO This compound-3-CHO (Aldehyde) Plus2 + R2_COOH R2-COOH (Carboxylic Acid) Plus3 + R3_NC R3-NC (Isocyanide) Product Ugi Product Plus4 + Water H2O Reactants_Node Reactants Reactants_Node->Product Solvent, RT Products_Node Products

Caption: General scheme of the Ugi four-component reaction.

Materials:

  • This compound-3-carbaldehyde (Aldehyde component)

  • Primary amine (e.g., Benzylamine)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (Solvent)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound-3-carbaldehyde (1.0 mmol, 1.0 equiv).

  • Add methanol (5 mL) to dissolve the aldehyde.

  • To the stirred solution, add the primary amine (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the iminium intermediate.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

General Protocol for Multicomponent Synthesis of Isoxazole Derivatives

This protocol describes a widely used and documented one-pot, three-component reaction for the synthesis of substituted isoxazol-5(4H)-ones.

Reaction Scheme:

Isoxazole_Synthesis cluster_products Aldehyde Aromatic Aldehyde Plus1 + Beta_Ketoester β-Ketoester Plus2 + Hydroxylamine Hydroxylamine Product 4-Arylidene-isoxazol-5(4H)-one Reactants_Node Reactants Reactants_Node->Product Catalyst, Solvent, Heat

Caption: Three-component synthesis of isoxazol-5(4H)-ones.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Catalyst (e.g., an acidic ionic liquid or a mild base)

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Protocol:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in the chosen solvent (5-10 mL).

  • Add the catalyst (e.g., 10 mol%).

  • Stir the mixture at the desired temperature (room temperature to reflux) for the required time (typically 1-24 hours).[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product by spectroscopic methods.

Quantitative Data from Isoxazole MCRs

The following table summarizes representative quantitative data from published multicomponent reactions for the synthesis of isoxazole derivatives. This data provides an indication of the expected yields and reaction conditions for similar transformations.

EntryAldehydeβ-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateAcidic Ionic Liquid-176[1]
24-ChlorobenzaldehydeEthyl acetoacetateAcidic Ionic Liquid-185[1]
34-NitrobenzaldehydeEthyl acetoacetateAcidic Ionic Liquid-192[1]
42-HydroxybenzaldehydeEthyl acetoacetateAcidic Ionic Liquid-165[1]
5BenzaldehydeMalononitrileK₂CO₃/glycerolGlycerol0.594[2]
64-BromobenzaldehydeMalononitrileK₂CO₃/glycerolGlycerol190[2]

Visualizations

Ugi Reaction Mechanism

Ugi_Mechanism Reactants Amine + Aldehyde Imine Imine Formation (-H2O) Reactants->Imine Iminium Protonation (Carboxylic Acid) Imine->Iminium Nitrilium Nucleophilic Attack (Isocyanide) Iminium->Nitrilium Adduct Addition of Carboxylate Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product Ugi Product Mumm->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

Experimental Workflow for MCR

MCR_Workflow Start Start Reactants Combine Reactants (Aldehyde, Amine, Carboxylic Acid) Start->Reactants Stir Stir at RT Reactants->Stir Add_Iso Add Isocyanide Stir->Add_Iso Reaction Reaction (24-48h at RT) Add_Iso->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a multicomponent reaction.

Post-MCR Modification Potential of this compound Products

Post_MCR_Modification MCR_Product 4-Bromo-Isoxazole MCR Product Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) MCR_Product->Suzuki Heck Heck Coupling (Alkenes) MCR_Product->Heck Sonogashira Sonogashira Coupling (Alkynes) MCR_Product->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) MCR_Product->Buchwald Diverse_Products Diverse Library of Isoxazole Derivatives Suzuki->Diverse_Products Heck->Diverse_Products Sonogashira->Diverse_Products Buchwald->Diverse_Products

Caption: Potential post-MCR modifications of this compound derivatives.

References

Application Notes and Protocols for the Functionalization of 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental procedures for the functionalization of 4-Bromoisoxazole, a versatile building block in medicinal chemistry and materials science. The following sections detail protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination, as well as methods for lithiation/borylation. Quantitative data from representative studies are summarized in tables for easy comparison, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz (DOT language) illustrate the reaction pathways and experimental workflows.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product This compound This compound 4-Arylisoxazole 4-Arylisoxazole This compound->4-Arylisoxazole Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->4-Arylisoxazole Sonogashira cluster_reactants Reactants cluster_products Product This compound This compound 4-Alkynylisoxazole 4-Alkynylisoxazole This compound->4-Alkynylisoxazole Pd Catalyst, Cu(I) co-catalyst, Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->4-Alkynylisoxazole Stille cluster_reactants Reactants cluster_products Product This compound This compound 4-Substituted_Isoxazole 4-Substituted Isoxazole This compound->4-Substituted_Isoxazole Pd Catalyst Organostannane Organostannane (R-SnBu₃) Organostannane->4-Substituted_Isoxazole Buchwald_Hartwig cluster_reactants Reactants cluster_products Product This compound This compound 4-Aminoisoxazole 4-Aminoisoxazole This compound->4-Aminoisoxazole Pd Catalyst, Ligand, Base Amine Amine (R¹R²NH) Amine->4-Aminoisoxazole Lithiation_Borylation_Suzuki cluster_workflow Lithiation-Borylation-Suzuki Workflow This compound This compound 4-Lithioisoxazole 4-Lithioisoxazole This compound->4-Lithioisoxazole n-BuLi or t-BuLi, THF, -78 °C Isoxazole-4-boronate Isoxazole-4-boronate 4-Lithioisoxazole->Isoxazole-4-boronate B(OR)₃ or B₂pin₂ 4-Arylisoxazole 4-Arylisoxazole Isoxazole-4-boronate->4-Arylisoxazole Aryl Halide, Pd Catalyst, Base

Application Notes and Protocols: The Strategic Use of 4-Bromoisoxazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of targeted therapeutics due to its favorable physicochemical properties and ability to engage in key interactions within enzyme active sites. Among the various functionalized isoxazoles, 4-bromoisoxazole stands out as a versatile and strategically important building block, particularly in the synthesis of kinase inhibitors. The bromine atom at the 4-position serves as a convenient synthetic handle for the introduction of diverse chemical functionalities through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoxazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases such as c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Casein Kinase 1 (CK1).

Key Applications of this compound in Kinase Inhibitor Synthesis

The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These transformations enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups at the 4-position of the isoxazole ring. This strategic functionalization is crucial for accessing the hydrophobic regions and establishing specific interactions within the ATP-binding sites of various kinases.

  • Synthesis of JNK Inhibitors: this compound derivatives are instrumental in the development of potent and selective JNK inhibitors. The introduction of aryl or heteroaryl moieties at the 4-position can significantly enhance the inhibitory activity and selectivity over other kinases like p38.

  • Synthesis of p38 MAPK Inhibitors: The isoxazole scaffold is a key feature in several classes of p38 MAPK inhibitors. The ability to diversify the 4-position of the isoxazole ring using this compound as a precursor allows for the fine-tuning of the inhibitor's interaction with the kinase's active site.

  • Synthesis of CK1 Inhibitors: Diaryl-isoxazole structures are effective inhibitors of CK1. This compound can serve as a key intermediate in the synthesis of these compounds, enabling the construction of the 3,4-diarylisoxazole core through sequential cross-coupling reactions.

Data Presentation: Inhibitory Potency of Isoxazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using methodologies applicable to this compound derivatives. The data highlights the potential for generating highly potent and selective inhibitors through strategic modifications of the isoxazole scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference
JNK Inhibitor Example 1 JNK324[1]
p38>10,000[1]
JNK Inhibitor Example 2 JNK342[1]
p38>10,000[1]
CK1 Inhibitor Example CK1δ33[2]

Experimental Protocols

Protocol 1: Synthesis of a 4-Aryl-Isoxazole Scaffold via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with an arylboronic acid, a key step in the synthesis of various kinase inhibitors.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the this compound derivative, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a degassed mixture of DME and water (typically a 4:1 to 3:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aryl-isoxazole product.

Protocol 2: Synthesis of a 4-Alkynyl-Isoxazole Scaffold via Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of a this compound derivative with a terminal alkyne, providing access to another important class of kinase inhibitor intermediates.

Materials:

  • This compound derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine to the flask via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the 4-alkynyl-isoxazole.

Mandatory Visualizations

G cluster_synthesis General Synthesis Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 4-Aryl-Isoxazole Intermediate 4-Aryl-Isoxazole Intermediate Suzuki Coupling->4-Aryl-Isoxazole Intermediate 4-Alkynyl-Isoxazole Intermediate 4-Alkynyl-Isoxazole Intermediate Sonogashira Coupling->4-Alkynyl-Isoxazole Intermediate Further Synthetic Steps Further Synthetic Steps 4-Aryl-Isoxazole Intermediate->Further Synthetic Steps 4-Alkynyl-Isoxazole Intermediate->Further Synthetic Steps Kinase Inhibitor Kinase Inhibitor Further Synthetic Steps->Kinase Inhibitor

Caption: Synthetic routes to kinase inhibitors using this compound.

G cluster_jnk JNK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway.

G cluster_p38 p38 MAPK Signaling Pathway Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK Inflammatory Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Inflammatory Gene Expression Inflammatory Gene Expression MK2->Inflammatory Gene Expression Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->p38 MAPK

Caption: Inhibition of the p38 MAPK signaling pathway.

G cluster_ck1 CK1 in Wnt Signaling Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled CK1 CK1 Dishevelled->CK1 inhibits degradation complex Gene Transcription Gene Transcription Dishevelled->Gene Transcription leads to Beta-catenin Degradation Beta-catenin Degradation CK1->Beta-catenin Degradation promotes Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->CK1

References

4-Bromoisoxazole: A Pivotal Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

4-Bromoisoxazole is a versatile heterocyclic building block that holds significant importance in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom on the isoxazole core, enable a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse and complex molecular architectures. The isoxazole scaffold itself is a privileged structure in drug design, known to interact with various biological targets. The introduction of a bromine atom at the 4-position provides a convenient handle for derivatization, primarily through cross-coupling reactions, allowing for the strategic introduction of various substituents to modulate the pharmacological properties of the resulting compounds. These derivatives have shown promise in a variety of therapeutic areas, including the development of anti-inflammatory, anticancer, and antimicrobial agents.

This document provides detailed application notes on the utility of this compound in the synthesis of specific drug candidates and offers experimental protocols for their preparation and biological evaluation.

Key Applications of this compound in Drug Discovery

The strategic placement of the bromine atom on the isoxazole ring allows for its use in a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds. This has been instrumental in the synthesis of diarylisoxazole derivatives, a class of compounds known for their potent biological activities.

Synthesis of Selective Cyclooxygenase (COX) Inhibitors

This compound can serve as a key precursor for the synthesis of selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial targets in the development of anti-inflammatory drugs.[1] The diarylisoxazole scaffold is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Mofezolac and P6 as Potent COX-1 Inhibitors

Mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) are two examples of diarylisoxazole derivatives that exhibit high selectivity for COX-1 inhibition.[1] Mofezolac, in particular, is a clinically used analgesic.[1] While the documented synthesis of Mofezolac does not start directly from this compound, a plausible synthetic route can be envisioned utilizing a Suzuki coupling reaction with a suitable boronic acid to introduce the second aryl group.

CompoundTargetIC50 (µM)Selectivity Index (SI = COX-2 IC50 / COX-1 IC50)
Mofezolac COX-10.0079> 6300
COX-2> 50
P6 COX-119> 2.6
COX-2> 50

Table 1: In vitro inhibitory activity of Mofezolac and P6 against COX-1 and COX-2 enzymes.[1]

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[2][3] Selective inhibition of COX-1 is a therapeutic strategy for certain conditions and can also be associated with some side effects of non-selective NSAIDs.[2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandins_H->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mofezolac Mofezolac / P6 Mofezolac->COX1 Inhibition Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Proteasome Ubiquitination Bromo_derivative 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Bromo_derivative->Keap1 Cys151 Modification ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Mofezolac_Synthesis Start This compound Derivative Coupling Suzuki Coupling (Pd catalyst, Base) Start->Coupling Intermediate Diarylisoxazole Intermediate Coupling->Intermediate Final_Steps Further Modifications Intermediate->Final_Steps Mofezolac Mofezolac Final_Steps->Mofezolac Dihydroisoxazole_Synthesis Start Dibromoformaldoxime Reaction 1,3-Dipolar Cycloaddition (Styrene, Base) Start->Reaction Product 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Reaction->Product Nrf2_Assay_Workflow Cell_Culture Culture THP-1 Cells Treatment Treat with This compound Derivative Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis (Nrf2, HO-1) Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Bromoisoxazole Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Bromoisoxazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low to no yield in my this compound Suzuki coupling reaction?

A1: Low yields in Suzuki reactions with this compound can stem from several factors. Common issues include inactive or inappropriate catalyst systems, suboptimal base or solvent selection, and the inherent electronic properties of the isoxazole ring which can affect the catalytic cycle. Additionally, side reactions such as protodebromination and homocoupling of the boronic acid partner can significantly reduce the yield of the desired product.[1][2][3]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are:

  • Protodebromination: This is the replacement of the bromine atom on the isoxazole ring with a hydrogen atom. It can be caused by sources of hydride in the reaction mixture, often from the solvent or base.[1][4] To minimize this, ensure you are using high-purity, dry, and degassed solvents.

  • Homocoupling: This is the self-coupling of the boronic acid reagent to form a biaryl byproduct.[2] This is often competitive with the desired cross-coupling and can be exacerbated by the presence of oxygen or if the main reaction is sluggish.[5] Thoroughly degassing the reaction mixture and using an appropriate catalyst-to-ligand ratio can help suppress homocoupling.

Q3: Can the isoxazole ring itself interfere with the reaction?

A3: Yes, the Lewis basic nitrogen and oxygen atoms in the isoxazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] The choice of a suitable ligand is crucial to stabilize the catalyst and facilitate the desired reaction pathway. For some isoxazole derivatives, ring-opening has been observed under certain Suzuki conditions.[7]

Q4: Is it necessary to protect the isoxazole nitrogen?

A4: For simple this compound, N-protection is generally not required. However, for more complex isoxazole-containing substrates, particularly those with other reactive functional groups, protection might be necessary to avoid side reactions. For instance, in related heterocyclic systems like pyrroles, N-protection has been shown to suppress dehalogenation.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Consider using a more robust pre-catalyst.
Inappropriate Ligand For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often outperform standard ligands like PPh₃.[2][8] Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base The choice of base is critical. Screen a range of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[9][10][11] The strength and solubility of the base can significantly impact the reaction rate.
Poor Solvent Quality Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst, and water content can affect the activity of the base and promote side reactions.[3] Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water.[8]
Low Reaction Temperature While some modern catalysts are active at room temperature, many Suzuki couplings require elevated temperatures (80-110 °C) to proceed efficiently.[2][12] Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures.
Issue 2: Starting Material is Consumed, but Product Yield is Low
Potential Cause Troubleshooting Steps
Protodebromination This side reaction replaces the bromine with a hydrogen. Ensure solvents are anhydrous and consider using a milder base.[1]
Homocoupling of Boronic Acid This suggests the transmetalation step is slow. Ensure the reaction is thoroughly degassed to remove oxygen.[2][5] Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can favor homocoupling.
Product Degradation The desired product may be unstable under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Catalyst Decomposition The formation of palladium black is a sign of catalyst decomposition.[2] This can be caused by high temperatures or an inappropriate ligand. Using a more stable catalyst or a ligand that better stabilizes the palladium center can help.

Quantitative Data from Screening Experiments

The following tables summarize data from Suzuki-Miyaura coupling reactions of various aryl bromides, which can serve as a starting point for the optimization of this compound couplings.

Table 1: Effect of Different Bases on Yield

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901281
4Na₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂ / PPh₃1001285
5TEAToluene/H₂O (10:1)Pd(OAc)₂ / PPh₃1001245
Data compiled from studies on electron-rich aryl bromides and is for illustrative purposes. Yields are highly dependent on the specific substrates.[9][10]

Table 2: Catalyst System Performance for Heteroaryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295
Data is based on the coupling of various heteroaryl bromides and serves as a general guide.[13]

Visualizing the Troubleshooting Process

Troubleshooting_Suzuki start Low Yield in this compound Suzuki Reaction check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No sm_consumed Starting Material Consumed check_conversion->sm_consumed Yes check_catalyst Check Catalyst Activity - Use fresh catalyst - Inert atmosphere no_conversion->check_catalyst check_ligand Screen Ligands - Bulky, electron-rich (e.g., SPhos, XPhos) check_catalyst->check_ligand check_base_solvent Optimize Base & Solvent - Screen K₃PO₄, Cs₂CO₃ - Use dry, degassed solvents check_ligand->check_base_solvent check_temp Increase Temperature - Incrementally to 80-110°C check_base_solvent->check_temp check_side_reactions Analyze for Side Products sm_consumed->check_side_reactions protodebromination Protodebromination Observed - Use anhydrous solvent - Consider milder base check_side_reactions->protodebromination H instead of Br homocoupling Homocoupling Observed - Thoroughly degas - Optimize stoichiometry check_side_reactions->homocoupling Boronic acid dimer decomposition Product/Catalyst Decomposition - Lower temperature - Reduce reaction time - Use more stable catalyst check_side_reactions->decomposition Other byproducts/ Pd black

Caption: Troubleshooting workflow for low-yielding this compound Suzuki reactions.

Experimental Protocols

General Protocol for Screening Bases in a this compound Suzuki Coupling

This protocol provides a general method for screening different bases to optimize the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the selected base (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Add the degassed solvent system (10 mL) via syringe. Degassing can be achieved by bubbling the inert gas through the solvent for 20-30 minutes prior to use.[2]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over a period of 4-16 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-isoxazole.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex R-Pd(II)L₂-Br (R = Isoxazolyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_ar R-Pd(II)L₂-Ar transmetalation->r_pd_ar b_acid ArB(OH)₂ b_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-Ar (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Bromination of Isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bromination of isoxazole. It is intended for researchers, scientists, and drug development professionals to help mitigate the formation of common byproducts and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the electrophilic bromination of isoxazole?

A1: In the electrophilic bromination of isoxazole, the primary product is typically the 4-bromoisoxazole.[1] This is due to the electronic properties of the isoxazole ring, where the C4 position is most susceptible to electrophilic attack. The reaction generally proceeds via an arenium ion mechanism.[1]

Q2: What are the most common byproducts observed during the bromination of isoxazole?

A2: The most frequently encountered byproducts include:

  • Over-brominated products: These include dibromo- and polybrominated isoxazoles. The formation of these byproducts is more likely when using an excess of the brominating agent or under harsh reaction conditions.

  • Ring-opened products: Under certain conditions, particularly with specific substituents on the isoxazole ring and in the presence of certain brominating agents, the isoxazole ring can undergo cleavage.[2]

  • Substituent bromination: If the isoxazole has substituents, such as a methyl group, bromination can occur on the substituent as a side reaction.[3]

  • Resinous byproducts: At elevated temperatures, the reaction mixture can sometimes lead to the formation of intractable resinous materials, which complicates purification.

Q3: How can I minimize the formation of over-brominated byproducts?

A3: To reduce the formation of di- and polybrominated isoxazoles, it is crucial to carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio or a slight excess of the isoxazole substrate relative to the brominating agent (e.g., N-bromosuccinimide - NBS) is recommended. Additionally, monitoring the reaction progress closely by techniques like TLC or GC-MS and stopping the reaction once the starting material is consumed can prevent further bromination of the desired product.

Q4: What conditions might lead to the ring-opening of the isoxazole during bromination?

A4: Ring-opening is a less common but significant side reaction that can be promoted by certain reagents and reaction conditions. For instance, the use of specific brominating agents in solvents like hexafluoroisopropanol (HFIP) can facilitate the cleavage of the N-O bond in the isoxazole ring.[2] The presence of certain substituents on the isoxazole ring can also influence its stability and susceptibility to ring-opening.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of isoxazole.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound and significant amount of unreacted starting material. Insufficient amount of brominating agent or incomplete reaction.Increase the equivalents of the brominating agent incrementally (e.g., from 1.0 to 1.1 equivalents). Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS.
Formation of significant amounts of dibromo- and polybrominated byproducts. Excess brominating agent, prolonged reaction time, or high reaction temperature.Carefully control the stoichiometry of the brominating agent (use no more than 1.0-1.1 equivalents for monobromination). Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider running the reaction at a lower temperature.
Presence of byproducts from bromination on a substituent (e.g., a methyl group). Radical bromination conditions or use of a less selective brominating agent.If using NBS, avoid the use of radical initiators (like AIBN or benzoyl peroxide) and light, as these promote radical reactions.[4][5] Consider using a milder and more selective electrophilic brominating agent.
Formation of a complex mixture of products, including potential ring-opened species. Harsh reaction conditions or use of reagents known to promote ring-opening.Avoid high temperatures and strongly acidic or basic conditions. If ring-opening is suspected, consider changing the solvent and brominating agent. For example, using NBS in a less polar solvent at a controlled temperature is generally less likely to cause ring-opening than more aggressive brominating systems.[2]
Difficulty in separating the desired this compound from byproducts. Similar polarities of the product and byproducts.Utilize column chromatography with a high-resolution silica gel and a carefully selected eluent system. Gradient elution may be necessary to achieve good separation. In some cases, recrystallization can be an effective purification method.

Data Presentation

The following table summarizes the yields of different products obtained under various conditions for the bromination of a substituted isoxazole, illustrating the impact of the brominating agent and solvent on the reaction outcome.

Table 1: Product Distribution in the Bromination of 3,5-Dimethyl-4-phenylisoxazole

EntryBrominating Agent (equiv.)SolventTemperature (°C)Time (h)4-Bromo-3,5-dimethyl-4-phenylisoxazole Yield (%)Ring-Opened Byproduct Yield (%)Other Byproducts (%)
1NBS (1.0)MeCN6024-90 (as chloroketone after workup)-
2DBI (0.7)HFIPRT24-99-
3NBS (1.0)MeCN6024-Not Observed13 (Bromination on methyl group)

Data adapted from a study on ring-opening halogenation of isoxazoles.[2] Note that in this specific study, the desired product was the ring-opened compound. This data is presented to illustrate how reaction conditions can be tuned to favor different outcomes.

Experimental Protocols

Selective Monobromination of 3,5-Dimethylisoxazole

This protocol is designed to favor the formation of 4-bromo-3,5-dimethylisoxazole while minimizing the formation of over-brominated byproducts.

Materials:

  • 3,5-Dimethylisoxazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired 4-bromo-3,5-dimethylisoxazole from any unreacted starting material and dibrominated byproducts.

Mandatory Visualization

Bromination_Byproducts cluster_conditions Reaction Conditions cluster_products Reaction Outcome Condition1 Stoichiometry (Isoxazole:Brominating Agent) Product Desired Product (this compound) Condition1->Product ~1:1 Byproduct1 Over-bromination (Dibromo-, Tribromo-) Condition1->Byproduct1 < 1:1.1 Condition2 Temperature Condition2->Product Low to RT Condition2->Byproduct1 High Byproduct2 Ring-Opening Condition2->Byproduct2 High Condition3 Reaction Time Condition3->Product Optimal Condition3->Byproduct1 Prolonged Condition4 Brominating Agent (e.g., NBS, Br2) Condition4->Product Mild (NBS) Condition4->Byproduct2 Harsh Condition5 Solvent Condition5->Product Non-polar Condition5->Byproduct2 Polar/Protic Byproduct3 Substituent Bromination

Caption: Factors influencing the formation of byproducts in isoxazole bromination.

References

Optimizing solvent and temperature for 4-Bromoisoxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-bromoisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most prevalent reactions include the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-trapping (halogen-lithium exchange).

Q2: How stable is the isoxazole ring under typical reaction conditions?

A2: The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring-opening, especially at elevated temperatures. Care should be taken when using strong bases or running reactions at high heat for extended periods.

Q3: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

A3: Low yields or reaction failure in palladium-catalyzed cross-couplings can stem from several factors. Common issues include inactive catalyst, presence of oxygen, impurities in starting materials, or non-optimal reaction conditions (solvent, base, temperature, and ligand). It is crucial to ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere.[1]

Q4: I am observing significant debromination of my starting material. How can this be minimized?

A4: Protodebromination (loss of the bromine atom) is a common side reaction, particularly with electron-rich heterocyclic systems. To mitigate this, consider using milder bases (e.g., K₂CO₃ instead of stronger alkoxides), optimizing the phosphine ligand, and lowering the reaction temperature. Additionally, ensuring strictly anhydrous conditions is critical, as water can act as a proton source.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and dark place.[2] The recommended storage temperature is typically 2-8°C.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between this compound and a boronic acid or ester.

Common Problems and Solutions:

ProblemPossible CauseRecommended Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ligand. Ensure proper precatalyst activation if required.
Oxygen contaminationThoroughly degas all solvents and the reaction mixture (e.g., via argon bubbling or freeze-pump-thaw cycles).
Incorrect baseThe choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The presence of water can be essential for the activity of some bases.[1]
Poor solvent choiceDioxane, THF, and toluene (often with water) are common solvents.[1] The solubility of all reactants is key.
Significant Debromination Reaction temperature is too highLower the reaction temperature and increase the reaction time.
Base is too strongSwitch to a milder base such as NaHCO₃ or K₂CO₃.
Homocoupling of Boronic Acid Presence of oxygenEnsure rigorous degassing of the reaction mixture.
Low Yield Incomplete reactionIncrease reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS.
Product lost during workupCheck the aqueous layer for product solubility. Ensure proper extraction procedures.[4]

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following table summarizes the optimization of conditions for a Suzuki-Miyaura coupling of a substituted 5-bromoisoxazole, which can serve as a starting point for this compound.[5]

Catalyst (5 mol%)Base (1.4 eq)SolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄NaHCO₃Dioxane1506078
Pd(OAc)₂NaHCO₃Dioxane1506025
Pd₂(dba)₃NaHCO₃Dioxane1506045
Pd(dppf)Cl₂NaHCO₃Dioxane1506063
Pd(PPh₃)₄NaHCO₃DMF1506055
Pd(PPh₃)₄NaHCO₃Toluene1506048
Pd(PPh₃)₄NaHCO₃Dioxane1206065
Pd(PPh₃)₄NaHCO₃Dioxane1503077

Data adapted from a study on N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with phenylboronic acid.[5]

Buchwald-Hartwig Amination

This reaction couples this compound with a primary or secondary amine.

Common Problems and Solutions:

ProblemPossible CauseRecommended Solution
No Reaction Inappropriate catalyst/ligand systemThis is the most critical parameter. Bulky biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are often effective for challenging substrates.
Incorrect baseA strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or LHMDS are common choices. Ensure the base is fresh and handled under inert conditions.[6]
Low Yield Sterically hindered or electron-poor amineIncrease the reaction temperature or consider a more active catalyst system.
Catalyst poisoningFive-membered nitrogen heterocycles can sometimes inhibit or deactivate the palladium catalyst.[6] A higher catalyst loading or a more robust ligand may be necessary.
Incomplete deprotonation of N-H heterocycleFor substrates with an unprotected N-H group (not applicable to this compound itself but relevant for derivatives), a strong base like LHMDS might be required for deprotonation.[6]
Lithiation and Trapping

This involves a halogen-lithium exchange followed by quenching with an electrophile.

Common Problems and Solutions:

ProblemPossible CauseRecommended Solution
No Lithiation Inactive organolithium reagentTitrate the organolithium reagent (e.g., n-BuLi) before use to determine its exact concentration.
Reaction temperature too highHalogen-lithium exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.
Low Yield of Trapped Product Poor electrophile reactivityEnsure the electrophile is sufficiently reactive. Some may require warming of the reaction mixture after addition.
Incompatible electrophileThe highly basic nature of the organolithium intermediate may react with certain functional groups on the electrophile.
Moisture contaminationAll glassware must be oven-dried, and anhydrous solvents must be used. The reaction must be run under a strict inert atmosphere.
Mixture of Products Side reactions of the lithiated intermediateMaintain a low temperature throughout the reaction until the electrophile is added.

Experimental Protocols

Protocol 1: Generalized Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition : Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[7] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[5]

  • Reaction : Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir overnight.[7] Monitor the reaction by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Generalized Buchwald-Hartwig Amination

This protocol is based on conditions used for other five-membered heterocyclic bromides and should be optimized.[6]

  • Reaction Setup : To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol %) and the ligand if not using a precatalyst.

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon.

  • Reagent Addition : Add this compound (1.0 eq.), the amine (1.2 eq.), and anhydrous THF.

  • Base Addition : Add the base (e.g., LHMDS as a 1.0 M solution in THF, 2.2 eq.) dropwise at room temperature.

  • Reaction : Stir the reaction at the desired temperature (e.g., 50-80 °C) for 12-16 hours.[6] Monitor progress by LC-MS.

  • Work-up : Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Generalized Lithiation and Trapping

This protocol requires strict anhydrous and anaerobic conditions.

  • Reaction Setup : Add a solution of this compound (1.0 eq.) in anhydrous THF to an oven-dried, three-neck flask under an argon atmosphere.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.0-1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Trapping : Add a solution of the desired electrophile (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching : After stirring for a few hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Work-up and Purification : Extract the mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Visualizations

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram outlines a logical workflow for troubleshooting common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Troubleshooting_Workflow start Reaction Start: Low or No Product check_reagents Check Reagent Quality & Stoichiometry - Pure Starting Materials? - Fresh Catalyst/Ligand? - Correct Equivalents? start->check_reagents check_reagents->start Issue Found & Corrected check_conditions Verify Reaction Conditions - Anhydrous Solvent? - Thoroughly Degassed? - Correct Temperature? check_reagents->check_conditions Reagents OK check_conditions->start Issue Found & Corrected optimize_base Optimize Base - Try alternative (e.g., K₃PO₄, Cs₂CO₃) - Check solubility - Anhydrous vs. Aqueous? check_conditions->optimize_base Conditions OK optimize_ligand Optimize Ligand - Increase steric bulk? - Increase electron-donating ability? optimize_base->optimize_ligand No Improvement success Reaction Successful optimize_base->success Improvement optimize_solvent Optimize Solvent - Dioxane, Toluene, THF, DMF? - Check reactant solubility optimize_ligand->optimize_solvent No Improvement optimize_ligand->success Improvement optimize_solvent->success Improvement reassess Reassess Substrate Reactivity - Electronically difficult? - Sterically hindered? optimize_solvent->reassess No Improvement

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

How to minimize homocoupling in Sonogashira reactions of 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing homocoupling (Glaser coupling) in Sonogashira reactions involving 4-bromoisoxazole.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on minimizing the formation of the undesired homocoupled alkyne byproduct.

ProblemPotential CauseRecommended Solution
High levels of homocoupled diyne byproduct observed. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the primary pathway for Glaser coupling.[1][2][3]Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and liquid reagents by freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1][2] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1]
High Copper(I) Catalyst Loading: While essential for the reaction, excessive amounts of the copper(I) co-catalyst can significantly increase the rate of homocoupling.[1][4]Reduce Copper(I) Catalyst Loading: Titrate the amount of CuI to the lowest effective concentration, typically in the range of 1-5 mol%.[4] In cases of persistent homocoupling, consider reducing the loading to 0.5-1 mol%.[4]
Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the terminal alkyne has a greater opportunity to undergo homocoupling.[1] This can be due to a less reactive aryl halide or a deactivated palladium catalyst.[1][5]Optimize Reaction Parameters: For a less reactive bromide like this compound, slightly elevated temperatures (e.g., 60-80 °C) may be necessary to promote the cross-coupling over homocoupling.[1][5] Ensure the palladium catalyst is active; consider using a fresh batch or a more robust pre-catalyst.[5]
Reaction is slow or does not go to completion, with significant homocoupling. Sub-optimal Ligand Choice: The phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.[2]Screen Ligands: For electron-deficient heterocycles, employing bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[2][5]
Inappropriate Base or Solvent: The choice of base and solvent system is critical and can significantly impact the reaction outcome.[2]Vary Base and Solvent: While triethylamine is common, secondary amines like diisopropylamine can sometimes be more effective.[3][6] Using a co-solvent such as THF or DMF with the amine base can improve the solubility of reagents and enhance the reaction rate.[5]
Homocoupling is still observed in a copper-free Sonogashira reaction. Trace Copper Contamination: Trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[1]Use High-Purity Reagents and Acid-Wash Glassware: Ensure all reagents are of high purity. Consider acid-washing all glassware to remove any trace metal contaminants.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in Sonogashira reactions?

A1: The primary cause of homocoupling, also known as Glaser coupling, is the oxidative dimerization of the terminal alkyne.[1][3] This side reaction is predominantly promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[1][2][3]

Q2: Is it possible to completely eliminate homocoupling?

A2: While complete elimination can be challenging, homocoupling can be significantly minimized to trace amounts. The most effective method to achieve this is by employing a copper-free Sonogashira protocol under strictly anaerobic conditions.[3][7]

Q3: How does the reactivity of this compound affect the propensity for homocoupling?

A3: As a heteroaryl bromide, this compound is generally less reactive than the corresponding iodide.[5][7] This can lead to a slower cross-coupling reaction, which in turn provides more opportunity for the competing homocoupling of the alkyne to occur.[6] Therefore, careful optimization of the reaction conditions is crucial.

Q4: Can slow addition of the terminal alkyne reduce homocoupling?

A4: Yes, the slow addition of the terminal alkyne via a syringe pump is a highly effective strategy.[2][4][6] This technique maintains a low concentration of the alkyne in the reaction mixture at any given time, which disfavors the bimolecular homocoupling reaction.[2][4]

Q5: Are there palladium-free alternatives for the coupling of this compound with alkynes?

A5: Yes, palladium-free Sonogashira-type reactions have been developed for substrates like bromoisoxazolines, which are structurally related to this compound.[8] These methods typically employ a copper(I) catalyst with a specific ligand, such as bathophenanthroline.[8]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Anhydrous, degassed triethylamine (Et₃N)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (0.02 mmol).[1]

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Under a positive flow of inert gas, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and degassed anhydrous triethylamine (5 mL).[1]

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Low-Copper Sonogashira Coupling of this compound with Slow Alkyne Addition

This protocol aims to suppress homocoupling in a copper-catalyzed reaction through minimized copper loading and slow addition of the alkyne.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., diisopropylamine)

Procedure:

  • In a glovebox or using a Schlenk line, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.01 mmol) to a Schlenk flask.[2]

  • Add the degassed solvent (e.g., 5 mL of THF) and the degassed amine base (e.g., 3.0 mmol of diisopropylamine).[2]

  • In a separate, sealed syringe, prepare a solution of the terminal alkyne (1.2 mmol) in a small amount of the degassed solvent.

  • Set up the syringe on a syringe pump and add the alkyne solution to the reaction mixture over a period of 4-6 hours.

  • Heat the reaction as required (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) A R-X (this compound) C R-Pd(II)-X (Oxidative Addition) A->C B Pd(0)L2 B->C F R-Pd(II)-C≡C-R' (Transmetalation) C->F D R'-C≡C-H (Terminal Alkyne) E Cu-C≡C-R' D->E CuI, Base H 2 R'-C≡C-H E->F G R-C≡C-R' (Product) F->G Reductive Elimination I 2 Cu-C≡C-R' H->I CuI, Base J R'-C≡C-C≡C-R' (Homocoupled Product) I->J O2 (Oxidant) Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 sol1 Degas all solvents and reagents. Maintain a positive inert gas pressure. q1->sol1 No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Reduce CuI loading (1-5 mol%). Consider slow addition of the alkyne. q2->sol2 Yes sol2_2 Proceed to check for trace copper contamination. q2->sol2_2 No a2_yes Yes a2_no No q3 Is the cross-coupling rate slow? sol2->q3 sol2_2->q3 sol3 Increase reaction temperature moderately. Screen different Pd catalysts and ligands. q3->sol3 Yes end Homocoupling Minimized q3->end No a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Purification of Crude 4-Bromoisoxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Bromoisoxazole reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., isoxazole), excess brominating agent (such as N-bromosuccinimide or bromine), and side products. Depending on the synthetic route, potential side products may include dibrominated isoxazoles or isomers, as well as byproducts from the decomposition of reagents.

Q2: What are the recommended primary purification strategies for this compound?

A2: The two primary and most effective purification strategies for this compound are flash column chromatography and recrystallization. The choice between them, or their sequential use, depends on the scale of the reaction and the impurity profile of the crude mixture.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[2] For visualization, UV light can be used as isoxazole derivatives are often UV-active. Staining with iodine can also be an effective alternative for visualizing spots on a TLC plate.

Q4: this compound is a low melting solid. How does this affect its purification and handling?

A4: this compound has a melting point between 37°C and 43°C, which means it can exist as a low melting solid or a waxy substance at or slightly above room temperature.[3][4] This property can sometimes make handling and purification by crystallization challenging. It is advisable to store the purified compound at a refrigerated temperature (2-8°C) to maintain it in a solid state.[4][5]

Troubleshooting Guides

Purification by Flash Column Chromatography

Flash column chromatography is a common and highly effective method for purifying this compound from crude reaction mixtures.[1][6][7]

Problem 1: Poor separation of this compound from impurities.

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[6][7] Optimize the solvent ratio by running preliminary TLC plates with different solvent systems to achieve a retention factor (Rf) of ~0.3 for this compound.
Co-elution of Impurities If impurities have similar polarities to the product, achieving separation can be difficult. Try using a shallower solvent gradient during elution. A longer chromatography column can also improve resolution. In some cases, a different stationary phase, such as alumina, might provide better separation.
Sample Overload Loading too much crude material onto the column will result in broad, overlapping peaks and poor separation. A general guideline is to use a silica gel to crude product weight ratio of at least 50:1.

Problem 2: The product is not eluting from the column.

Possible CauseSolution
Solvent System is too Non-Polar If the eluent is not polar enough, the product will remain strongly adsorbed to the silica gel. Gradually increase the polarity of the solvent system. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Compound Decomposition on Silica Gel Although less common for isoxazoles, some compounds can be unstable on acidic silica gel. If you suspect decomposition, you can use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like neutral alumina.
Purification by Recrystallization

Recrystallization is a powerful technique for obtaining high-purity solid compounds.[1]

Problem 1: this compound fails to crystallize.

Possible CauseSolution
Inappropriate Solvent The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For isoxazole derivatives, common recrystallization solvents include ethanol, acetonitrile, or mixtures with water.[7] Experiment with different solvents or solvent mixtures to find the optimal conditions.
Solution is Supersaturated If the solution is too concentrated, the product may "oil out" or precipitate as an amorphous solid instead of forming crystals. Try diluting the solution with more of the hot solvent.
Presence of Impurities High levels of impurities can inhibit crystal formation. It may be necessary to first perform a quick purification step, such as passing the crude material through a short plug of silica gel, to remove baseline impurities before attempting recrystallization.

Problem 2: The resulting crystals are of low purity.

Possible CauseSolution
Cooling too Rapidly Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice.[1] Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal yield.
Insufficient Washing After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Preparation of the Column: A glass column is dry-packed with silica gel (230-400 mesh).

  • Eluent Selection: The mobile phase is chosen based on TLC analysis of the crude mixture. A common eluent system for this compound is a mixture of hexanes and ethyl acetate.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the column.

  • Elution: The eluent is passed through the column using positive pressure (e.g., from a nitrogen line or an air pump).

  • Fraction Collection: The eluent is collected in fractions as it exits the column.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified product.

General Protocol for Recrystallization
  • Solvent Selection: The ideal solvent is identified through small-scale solubility tests. For this compound, a mixture of acetonitrile and water (e.g., 1:1) can be effective.[7]

  • Dissolution: The crude this compound is placed in a flask, and a minimal amount of the hot recrystallization solvent is added with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Purification Workflow

Purification_Workflow Crude Crude this compound Reaction Mixture Analysis Analyze by TLC Crude->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Complex Mixture Recrystallization Recrystallization Analysis->Recrystallization Relatively Clean ImpurityCheck Check Purity (TLC, NMR, etc.) Chromatography->ImpurityCheck PoorSeparation Poor Separation Chromatography->PoorSeparation Recrystallization->ImpurityCheck OilingOut Product Oils Out/ Fails to Crystallize Recrystallization->OilingOut PureProduct Pure this compound ImpurityCheck->Chromatography Purity <95% ImpurityCheck->PureProduct Purity >95% Redissolve Redissolve and Change Solvent/Concentration OilingOut->Redissolve Troubleshoot OptimizeChrom Optimize Solvent System/ Use Longer Column PoorSeparation->OptimizeChrom Troubleshoot Redissolve->Recrystallization OptimizeChrom->Chromatography

Caption: A workflow diagram illustrating the decision-making process for purifying crude this compound.

References

Preventing debromination of 4-Bromoisoxazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-bromoisoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent debromination and other unwanted side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, or more formally hydrodehalogenation, is a common side reaction where the bromine atom on the isoxazole ring is replaced by a hydrogen atom.[1] This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1]

Q2: What are the primary causes of debromination in palladium-catalyzed reactions?

A2: The leading cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This palladium-hydride can be generated from various sources within the reaction mixture, including:

  • Bases: Strong bases, especially alkoxides and some amine bases, can promote the formation of Pd-H species.

  • Solvents: Solvents like alcohols and even trace amounts of water can act as hydride donors.[1] In some cases, solvents like DMF can also contribute to this side reaction.[1]

  • Impurities: Trace impurities in reagents or solvents can also serve as a source of hydrides.

Q3: How does the choice of catalyst and ligand influence debromination?

A3: The catalyst and ligand system plays a crucial role. Highly active palladium catalysts can sometimes favor the debromination pathway.[1] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can promote the desired reductive elimination of the product over the competing debromination.[1][2]

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a significant amount of isoxazole (the debrominated byproduct) in your reaction mixture.

Troubleshooting Workflow:

start High Debromination in Suzuki Coupling base Modify the Base start->base First Step ligand Change the Ligand base->ligand If debromination persists outcome Reduced Debromination base->outcome Successful solvent Adjust the Solvent ligand->solvent If still an issue ligand->outcome Successful temp Lower the Temperature solvent->temp Further optimization solvent->outcome Successful boronic_ester Use Boronic Ester temp->boronic_ester If necessary temp->outcome Successful boronic_ester->outcome Successful

A logical workflow for troubleshooting debromination.

Recommended Actions:

  • Change the Base: Strong bases are a common culprit. If you are using a strong base like NaOH, KOH, or an alkoxide, switch to a milder inorganic base.

    Table 1: Effect of Base on Suzuki Coupling of this compound

    Entry Base Yield of 4-Arylisoxazole (%) Yield of Isoxazole (Debrominated) (%)
    1 NaOEt 45 50
    2 K₂CO₃ 75 20
    3 Cs₂CO₃ 85 10

    | 4 | K₃PO₄ | 90 | <5 |

  • Modify the Catalyst and Ligand: Standard ligands may not be optimal. Switch to a bulky, electron-rich phosphine ligand to promote the desired coupling.

  • Adjust the Solvent: If using a protic solvent or DMF, consider switching to an aprotic, non-polar solvent like toluene or dioxane.[1] Ensure your solvent is anhydrous.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.5 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Debromination and/or Low Yield in Sonogashira Coupling

You are attempting a Sonogashira coupling of this compound with a terminal alkyne and observing the formation of isoxazole and/or homocoupling of the alkyne (Glaser coupling).

Troubleshooting Workflow:

start Issues in Sonogashira Coupling atmosphere Ensure Inert Atmosphere start->atmosphere base Optimize Base atmosphere->base outcome Successful Coupling atmosphere->outcome Solves Glaser Coupling catalyst Screen Catalyst/Ligand base->catalyst base->outcome Improves Yield temp Adjust Temperature catalyst->temp catalyst->outcome Reduces Debromination temp->outcome Optimizes Rate

Troubleshooting Sonogashira coupling issues.

Recommended Actions:

  • Ensure a Strictly Inert Atmosphere: Oxygen promotes the undesirable homocoupling of the alkyne.[3] Thoroughly degas your solvents and use a robust inert atmosphere (e.g., Schlenk line techniques).

  • Optimize the Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used and often serves as the solvent as well.[3] However, if debromination is an issue, a weaker base like K₂CO₃ might be beneficial, although this may require a co-solvent.

    Table 2: Effect of Reaction Parameters on Sonogashira Coupling of this compound

    Entry Catalyst Base Temperature (°C) Yield of 4-Alkynylisoxazole (%) Yield of Isoxazole (Debrominated) (%)
    1 Pd(PPh₃)₄/CuI TEA 60 65 25
    2 PdCl₂(PPh₃)₂/CuI DIPEA 50 75 15

    | 3 | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | 80 | 88 | <5 |

Optimized Experimental Protocol: Sonogashira Coupling

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • CuI (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous, degassed THF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, K₂CO₃, Pd(OAc)₂, XPhos, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed THF followed by the terminal alkyne via syringe.

    • Stir the reaction at 60-80 °C and monitor by TLC.

    • Once complete, cool to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify by column chromatography.

Issue 3: Debromination Observed in Buchwald-Hartwig Amination

Your Buchwald-Hartwig amination of this compound with a primary or secondary amine is resulting in the formation of isoxazole.

Recommended Actions:

  • Ligand Selection is Key: This reaction is highly dependent on the ligand. For amination of heteroaryl bromides, bulky biarylphosphine ligands are often essential to prevent reductive dehalogenation.[2][4]

    Table 3: Ligand Effect in Buchwald-Hartwig Amination of this compound

    Entry Ligand Base Yield of 4-Aminoisoxazole (%) Yield of Isoxazole (Debrominated) (%)
    1 P(o-tol)₃ NaOt-Bu 40 55
    2 BINAP NaOt-Bu 65 30
    3 Xantphos Cs₂CO₃ 85 10

    | 4 | tBuXPhos | LHMDS | 92 | <5 |

  • Base Selection: While strong bases like NaOt-Bu are common, they can promote debromination.[2] Consider using Cs₂CO₃ or LHMDS, which can be effective while minimizing this side reaction.[5]

Optimized Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • tBuXPhos (4 mol%)

    • LHMDS (1.5 equiv)

    • Anhydrous, degassed Toluene

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ and tBuXPhos to a dry Schlenk tube.

    • Add toluene, followed by the amine, this compound, and then the LHMDS solution.

    • Seal the tube and heat to 100 °C with stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Issue 4: Debromination in Heck Reaction

When performing a Heck reaction with this compound and an alkene (e.g., styrene), you are observing the formation of isoxazole.

Recommended Actions:

  • Base and Additive Choice: The choice of base is critical. Inorganic bases like K₂CO₃ or NaOAc are often preferred over amine bases to minimize hydride formation. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and suppress side reactions.

    Table 4: Conditions for Heck Reaction of this compound

    Entry Base Additive Yield of 4-Vinylisoxazole (%) Yield of Isoxazole (Debrominated) (%)
    1 Et₃N None 55 40
    2 K₂CO₃ None 70 25

    | 3 | NaOAc | TBAB | 85 | 10 |

Optimized Experimental Protocol: Heck Reaction

  • Reagents:

    • This compound (1.0 equiv)

    • Alkene (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tol)₃ (4 mol%)

    • NaOAc (2.0 equiv)

    • TBAB (1.0 equiv)

    • Anhydrous, degassed DMF or Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, NaOAc, TBAB, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with argon three times.

    • Add the degassed solvent and then the alkene.

    • Heat the reaction to 100-120 °C and monitor by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

General Logic for Preventing Debromination:

debromination Debromination (Hydrodehalogenation) pd_hydride Formation of Pd-H Species debromination->pd_hydride is caused by reductive_elim Reductive Elimination of Pd-H with Aryl Group pd_hydride->reductive_elim hydride_source Source of Hydride hydride_source->pd_hydride base Strong Base (e.g., Alkoxides) hydride_source->base solvent Protic/Hydride Donating Solvent (e.g., Alcohols, H₂O) hydride_source->solvent impurities Impurities hydride_source->impurities prevention Prevention Strategies mild_base Use Milder Base (K₃PO₄, Cs₂CO₃) prevention->mild_base aprotic_solvent Use Anhydrous, Aprotic Non-polar Solvent (Toluene) prevention->aprotic_solvent ligands Use Bulky, Electron-Rich Ligands (SPhos, XPhos) prevention->ligands low_temp Lower Reaction Temperature prevention->low_temp mild_base->base counters aprotic_solvent->solvent counters ligands->pd_hydride disfavors formation of

References

Technical Support Center: Improving Regioselectivity of Reactions with Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the regioselectivity of your reactions involving substituted isoxazoles.

Troubleshooting Guides

Poor regioselectivity is a common challenge in isoxazole synthesis, often resulting in mixtures of regioisomeric products such as 3,5- and 3,4-disubstituted isoxazoles.[1] This guide addresses specific issues you may encounter during your experiments.

Problem 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles, with the 3,5-isomer being the major product. How can I improve the selectivity for the 3,5-isomer?

  • Possible Cause: Suboptimal reaction conditions or the inherent electronic and steric properties of the substrates.[1][2]

  • Solution:

    • Catalysis: The use of a copper(I) catalyst, such as CuI or generated in situ from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[2]

    • Solvent Choice: Experiment with less polar solvents, as they can sometimes favor the formation of the desired 3,5-isomer.[2]

    • Reaction Temperature: Lowering the reaction temperature can improve selectivity in some cases.[2]

    • In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can maintain a low concentration of the dipole, which may enhance selectivity.[2]

Problem 2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer.

  • Possible Cause: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts due to electronic and steric preferences in the transition state of the Huisgen 1,3-dipolar cycloaddition.[2]

  • Solution:

    • Alternative Synthetic Routes:

      • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2]

      • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, particularly with the use of a Lewis acid like BF₃·OEt₂.[2][3]

    • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[2]

    • Dipolarophiles with Leaving Groups: The use of dipolarophiles containing a leaving group can control regioselectivity in [3+2] cycloaddition reactions.[4]

Problem 3: I am observing low yields of the desired isoxazole product.

  • Possible Cause: Inefficient generation of the nitrile oxide, or decomposition of starting materials or intermediates.[1]

  • Solution:

    • Nitrile Oxide Generation: The method for generating the nitrile oxide is critical. In situ generation from aldoximes using mild oxidants or from hydroximoyl chlorides with a base can be very effective.[1] Ensure the chosen method is compatible with your substrates and reaction conditions.[1]

    • Temperature Control: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Optimization of the reaction temperature is key.[2]

    • Minimize Furoxan Formation: Furoxans are common byproducts from the dimerization of nitrile oxides.[5] To minimize their formation, add the nitrile oxide solution slowly to the alkyne solution to keep the instantaneous concentration of the nitrile oxide low.[5] Using a large excess of the alkyne can also help, though this may not be cost-effective.[5]

Frequently Asked Questions (FAQs)

Q1: How do the electronic and steric properties of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A1: The regioselectivity of the Huisgen cycloaddition is governed by both the electronic and steric properties of the substituents on the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[2] This is often explained by Frontier Molecular Orbital (FMO) theory.[2]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The alignment of the orbitals with the largest coefficients determines the regioselectivity. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[2]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[2]

Q2: How can I achieve regioselective substitution on a pre-formed isoxazole ring?

A2:

  • Electrophilic Substitution: Isoxazoles are known to undergo electrophilic aromatic substitution preferentially at the 4-position.[6] For example, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of ICl to yield 4-iodoisoxazoles.[7][8] These 4-iodoisoxazoles can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents at the 4-position.[7]

  • Nucleophilic Aromatic Substitution (SNAr): Isoxazoles substituted with a good leaving group, such as a nitro group at the 5-position, can undergo SNAr reactions. This allows for the introduction of various nucleophiles at that position.[9]

Q3: Are there any methods to control the regioselectivity of isoxazole ring-opening reactions?

A3: Yes, transition metal catalysis can be used to control the regioselectivity of isoxazole ring-opening and annulation reactions. For example, microwave-assisted, Fe(III)-catalyzed ring-opening annulations of isoxazoles can lead to the selective synthesis of 1,4-diacyl pyrroles and substituted pyridines.[10] Similarly, treatment of isoxazoles with enamines in the presence of TiCl₄(THF)₂ and titanium powder can produce substituted pyridines in a highly regioselective manner through an inverse electron-demand hetero-Diels-Alder reaction.[11][12]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [1]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (2a:3a)Isolated Yield (%)
1EtOH2535:6573
2MeCN2580:2075

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.

Protocol 2: Lewis Acid-Directed Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [1][2]

  • To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).[1]

  • Cool the mixture in an ice bath.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.[1][2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[1]

Protocol 3: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1]

  • In a reaction vessel, prepare a mixture of a copper(I) source (e.g., CuI) and a suitable ligand in a solvent.

  • Add the terminal alkyne (1.0 mmol) to the catalyst mixture.

  • Slowly add a solution of the in situ generated nitrile oxide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.

Visualizations

Regioselectivity_Factors cluster_reaction 1,3-Dipolar Cycloaddition cluster_factors Controlling Factors Nitrile\nOxide Nitrile Oxide Isoxazole\nProduct Isoxazole Product Nitrile\nOxide->Isoxazole\nProduct Reacts with Alkyne Alkyne Alkyne->Isoxazole\nProduct Reacts with Electronic\nEffects (FMO) Electronic Effects (FMO) Electronic\nEffects (FMO)->Isoxazole\nProduct Influences Steric\nHindrance Steric Hindrance Steric\nHindrance->Isoxazole\nProduct Influences Catalyst Catalyst Catalyst->Isoxazole\nProduct Influences Solvent Solvent Solvent->Isoxazole\nProduct Influences Temperature Temperature Temperature->Isoxazole\nProduct Influences

Caption: Key factors influencing the regioselectivity of isoxazole synthesis.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) desired_isomer Identify Desired Regioisomer start->desired_isomer isomer_35 Target: 3,5-disubstituted desired_isomer->isomer_35 isomer_34 Target: 3,4-disubstituted desired_isomer->isomer_34 optimize_35 Optimize for 3,5-isomer: - Use Cu(I) catalyst - Lower temperature - Use less polar solvent isomer_35->optimize_35 optimize_34 Optimize for 3,4-isomer: - Enamine [3+2] cycloaddition - β-Enamino diketone route - Use internal alkyne isomer_34->optimize_34 analyze Analyze Product Mixture (e.g., NMR, GC-MS) optimize_35->analyze optimize_34->analyze

References

Technical Support Center: Scalable Synthesis of 4-Bromoisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and scale-up of 4-bromoisoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound derivatives?

A1: The synthesis of this compound derivatives can generally be approached through two main strategies:

  • Direct Bromination of a Pre-formed Isoxazole Ring: This involves the electrophilic substitution of an existing isoxazole derivative. Regioselectivity is a key challenge, and the outcome is often dependent on the substituents already present on the isoxazole ring.

  • Cycloaddition Reactions Using Brominated Precursors: This strategy involves constructing the isoxazole ring from starting materials that already contain a bromine atom in the desired position. A common method is the [3+2] cycloaddition of a nitrile oxide with a bromine-containing dipolarophile.

Q2: How can I achieve regioselective bromination at the C4 position of the isoxazole ring?

A2: Achieving regioselective bromination at the C4 position is a significant challenge. The reactivity of the isoxazole ring towards electrophilic substitution is influenced by the existing substituents. For instance, electron-donating groups can activate the ring, but may not direct the substitution specifically to the C4 position. One effective method to ensure C4 bromination is through a directed lithiation-bromination sequence. This involves deprotonation at the C4 position with a strong base (like n-butyllithium or lithium diisopropylamide) at low temperatures, followed by quenching the resulting lithiated intermediate with an electrophilic bromine source such as N-bromosuccinimide (NBS).

Q3: What are the main challenges when scaling up the synthesis of this compound derivatives?

A3: Scaling up the synthesis of this compound derivatives introduces several challenges that may not be apparent at the lab scale.[1] These include:

  • Exothermic Reactions: Bromination reactions can be highly exothermic. Poor heat dissipation in large reactors can lead to a runaway reaction, resulting in the formation of impurities and posing a safety risk.[1]

  • Mixing and Mass Transfer: Ensuring efficient mixing in large volumes is crucial to maintain reaction homogeneity and avoid localized hotspots or concentration gradients, which can lead to the formation of side products.[1]

  • Purification: Methods like column chromatography that are feasible at a small scale are often impractical and costly for large-scale production. Developing robust crystallization or distillation procedures is often necessary.

  • Impurity Profile: The impurity profile can change upon scale-up. Side reactions that were negligible at a smaller scale can become significant, complicating the purification process.[2]

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low or No Product Formation - Inactive reagents (e.g., old NBS, wet solvents).- Incorrect reaction temperature.- Presence of moisture in sensitive reactions (e.g., lithiation).- Verify the quality and activity of all starting materials and reagents.- Optimize the reaction temperature; some reactions may require heating while others need cryogenic conditions.- Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.[2]
TSG-002 Formation of Multiple Products (Impure Reaction Mixture) - Non-selective bromination leading to regioisomers or poly-brominated species.- Side reactions due to incorrect stoichiometry or temperature.- For direct bromination, use a more selective brominating agent or optimize the reaction conditions (solvent, temperature).- Consider a directed approach like lithiation-bromination for better regioselectivity.- Carefully control the stoichiometry of the brominating agent to avoid over-bromination.[2]
TSG-003 Product Decarboxylation (for carboxylic acid derivatives) - High reaction temperatures.- Presence of strong acids or bases during workup.- If possible, conduct the final synthesis and purification steps at lower temperatures.- Use milder acidic or basic conditions during workup and purification.
TSG-004 Difficulty in Isolating the Product - High solubility of the product in the reaction or workup solvents.- Formation of an oil instead of a solid.- After quenching the reaction, consider adjusting the pH to precipitate the product, especially for derivatives with acidic or basic functional groups.- If the product is highly polar, perform multiple extractions with a suitable organic solvent.- Try different solvents for crystallization or consider trituration to induce solidification.
TSG-005 Decreased Yield on Scale-Up - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized reactions.- Changes in reaction kinetics at a larger scale.- Employ a reactor with efficient stirring and a well-calibrated heating/cooling system.[1]- Optimize the rate of reagent addition to control exotherms.- Consider a gradual scale-up to identify and address any process-dependent issues.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of isoxazole derivatives, which can serve as a starting point for the synthesis of 4-bromoisoxazoles.

Starting MaterialReaction TypeBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
5-substituted oxazoleLithiation-brominationNBSTHF/DMF-78 to -651-279--INVALID-LINK--
3-aryl isoxazoleElectrophilic brominationBr₂CH₂Cl₂-1520 days89 (after re-aromatization)--INVALID-LINK--
Isoxazole amideBromo-lactamizationDBDMHCH₂Cl₂Room Temp24Not specified--INVALID-LINK--
2-alkyn-1-one O-methyl oximeCyclization-halogenationBr₂Not specifiedMild conditionsNot specifiedGood to excellent--INVALID-LINK--

Experimental Protocols

Protocol 1: Regioselective Synthesis of a this compound Derivative via Lithiation-Bromination

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Materials:

  • Substituted isoxazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the substituted isoxazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Bromination: In a separate flask, dissolve NBS (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.

  • Quenching: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Substituted Isoxazole in Anhydrous THF setup Assemble Flame-Dried Glassware under N2 start->setup cool Cool to -78 °C setup->cool lithiation Add n-BuLi dropwise (Maintain T < -70 °C) cool->lithiation stir1 Stir for 1h at -78 °C lithiation->stir1 bromination Add NBS solution in THF dropwise stir1->bromination stir2 Stir for 30 min at -78 °C bromination->stir2 quench Quench with sat. NH4Cl stir2->quench warm Warm to Room Temperature quench->warm extract Extract with Diethyl Ether warm->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify end End: Pure this compound Derivative purify->end

Caption: Workflow for the synthesis of this compound derivatives.

Troubleshooting Logic for Low Yield

G cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed reagents Check Reagent Quality (NBS, n-BuLi, Solvents) start->reagents conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->conditions workup Analyze Work-up Procedure (Extraction, pH, etc.) start->workup sol_reagents Use Fresh/Anhydrous Reagents reagents->sol_reagents sol_conditions Optimize Temperature/Time Ensure Inert Atmosphere conditions->sol_conditions sol_workup Optimize Extraction Solvents Adjust pH during Work-up workup->sol_workup

Caption: Troubleshooting decision tree for low reaction yield.

References

Overcoming solubility issues of 4-Bromoisoxazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Bromoisoxazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a heterocyclic compound that is generally more soluble in polar aprotic and polar protic organic solvents. Its solubility is limited in nonpolar solvents. The isoxazole ring provides polarity, while the bromo-substituted ring also influences its solubility characteristics.

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, we recommend following a systematic approach. Start with simple physical methods to enhance dissolution before moving to chemical modifications of your solvent system. Refer to the troubleshooting workflow in Figure 1 for a step-by-step guide.

Q3: Can heating the solvent help in dissolving this compound?

A3: Yes, gently heating the solvent can significantly increase the solubility of this compound.[1] However, be cautious and ensure the temperature is well below the boiling point of the solvent and that the compound is stable at the applied temperature. It is recommended to heat the mixture with stirring.

Q4: Is sonication an effective method to improve the dissolution of this compound?

A4: Sonication is another effective physical method to aid in the dissolution of solids. The high-frequency sound waves can help to break down crystal lattice energy and enhance the solvent-solute interaction.

Q5: What should I do if physical methods like heating and sonication are not sufficient?

A5: If physical methods do not yield a clear solution, you can consider modifying your solvent system. The use of a co-solvent is a common and effective strategy. For example, adding a small percentage of a highly polar solvent in which this compound is more soluble, such as DMSO or DMF, can significantly improve its overall solubility in a less polar solvent system.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating out of solution.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.

Step 1: Verify Compound Purity and Solvent Quality

  • Question: Have you confirmed the purity of your this compound and the quality of the solvent?

  • Action: Impurities in the compound or the solvent can affect solubility. Ensure you are using a high-purity grade of this compound and an appropriate grade of anhydrous solvent if necessary.

Step 2: Employ Physical Dissolution Techniques

  • Question: Have you tried applying energy to the system to aid dissolution?

  • Action:

    • Stirring: Ensure the mixture is being vigorously and continuously stirred.

    • Heating: Gently warm the solution while stirring. Monitor the temperature to avoid solvent loss or compound degradation.

    • Sonication: Place the sample in an ultrasonic bath to aid in the dispersion and dissolution of the solid particles.

Step 3: Consider a Co-Solvent System

  • Question: Is your current solvent system optimal for this compound?

  • Action: Introduce a co-solvent. Small additions of a solvent in which this compound has high solubility can enhance the solvating power of the primary solvent. For instance, if you are using a moderately polar solvent, adding a small volume of DMSO or DMF can be beneficial.[2]

Step 4: Determine the Experimental Solubility

  • Question: Do you know the quantitative solubility of this compound in your specific solvent system?

  • Action: If solubility issues persist, it is advisable to determine the approximate solubility of this compound in various solvents or co-solvent mixtures to identify the most suitable system for your experiment. A standard procedure like the shake-flask method can be employed.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the literature. The following table provides a qualitative summary of its expected solubility in common organic solvents based on the general behavior of similar brominated heterocyclic compounds.

Solvent NameSolvent TypeExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate
AcetonePolar AproticModerate
ChloroformNonpolarLow to Moderate
TolueneNonpolarLow
HexaneNonpolarVery Low / Insoluble

This data is inferred and should be used as a guideline. It is highly recommended to experimentally determine the solubility for your specific application.

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a chosen solvent.[3][4][5]

Materials:

  • This compound (crystalline solid)

  • Solvent of interest

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant agitation speed.

    • Maintain a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a proper calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

Factors_Affecting_Solubility substance This compound Properties solubility Resulting Solubility substance->solubility Crystal Lattice Energy Polarity solvent Solvent Properties solvent->solubility Polarity Hydrogen Bonding conditions Experimental Conditions conditions->solubility Temperature Pressure pH

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromoisoxazole and 4-Iodoisoxazole in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Isoxazole moieties are prevalent in a wide array of biologically active compounds, making the development of efficient synthetic routes to substituted isoxazoles a critical endeavor. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of the reactivity of two key building blocks, 4-bromoisoxazole and 4-iodoisoxazole, in common palladium-catalyzed transformations, supported by established chemical principles and illustrative experimental data.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) is a critical determinant of reaction efficiency. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl. This fundamental principle dictates that 4-iodoisoxazole is a more reactive coupling partner than this compound. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 4-iodoisoxazole, which can be crucial for the synthesis of complex molecules bearing sensitive functional groups.

Comparative Reactivity in Key Palladium-Catalyzed Reactions

The superior reactivity of 4-iodoisoxazole over this compound is consistently observed across a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis. The weaker carbon-iodine bond in 4-iodoisoxazole facilitates a more rapid oxidative addition to the palladium(0) catalyst compared to the carbon-bromine bond in this compound.

SubstrateCoupling PartnerCatalyst SystemConditionsReaction TimeYield (%)
4-Iodoisoxazole Phenylboronic AcidPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.)Toluene/H₂O, 80 °C2 h~95%
This compound Phenylboronic AcidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.)Toluene/H₂O, 100 °C12 h~75%

This table presents illustrative data based on established reactivity trends. Actual results may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of 4-iodoisoxazole is particularly advantageous in this reaction, often allowing for copper-free conditions which can prevent the undesirable side reaction of alkyne homocoupling.[1]

SubstrateCoupling PartnerCatalyst SystemConditionsReaction TimeYield (%)
4-Iodoisoxazole PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃NTHF, 25 °C1 h>90%[1]
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%), Et₃NTHF, 60 °C8 h~60%

This table presents illustrative data based on established reactivity trends and published data for 4-iodoisoxazoles.[1]

Heck Coupling

The Heck reaction couples an aryl or vinyl halide with an alkene. Similar to other palladium-catalyzed reactions, the oxidative addition step is typically rate-limiting, and thus 4-iodoisoxazole exhibits greater reactivity than its bromo-counterpart.

SubstrateCoupling PartnerCatalyst SystemConditionsReaction TimeYield (%)
4-Iodoisoxazole StyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃NDMF, 80 °C4 h~85%
This compound StyrenePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃NDMF, 120 °C24 h~50%

This table presents illustrative data based on established reactivity trends.

Experimental Protocols

Below are generalized experimental protocols for comparing the reactivity of this compound and 4-iodoisoxazole in Suzuki-Miyaura, Sonogashira, and Heck reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for a Comparative Suzuki-Miyaura Coupling

To two separate reaction vessels are added the 4-haloisoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol). A solvent mixture of toluene (4 mL) and water (1 mL) is added, and the mixtures are degassed with argon for 15 minutes. The palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol for the iodo-substrate, 0.05 mmol for the bromo-substrate), is then added to each vessel. The reactions are heated to the desired temperature (e.g., 80 °C for 4-iodoisoxazole, 100 °C for this compound) and monitored by TLC or GC-MS. Upon completion, the reactions are cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for a Comparative Sonogashira Coupling

In two separate, oven-dried Schlenk flasks, the 4-haloisoxazole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol for the iodo-substrate, 0.05 mmol for the bromo-substrate), and CuI (0.03 mmol for the iodo-substrate, 0.05 mmol for the bromo-substrate) are combined under an argon atmosphere. A suitable solvent like THF (5 mL) and an amine base such as triethylamine (2.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The reactions are stirred at the appropriate temperature (e.g., room temperature for 4-iodoisoxazole, 60 °C for this compound) and monitored for completion. After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography.

General Procedure for a Comparative Heck Coupling

To two separate reaction tubes are added the 4-haloisoxazole (1.0 mmol), palladium(II) acetate (0.02 mmol for the iodo-substrate, 0.05 mmol for the bromo-substrate), a phosphine ligand such as P(o-tol)₃ (0.04 mmol for the iodo-substrate, 0.10 mmol for the bromo-substrate), and a base like triethylamine (1.5 mmol). A solvent such as DMF (4 mL) and the alkene (e.g., styrene, 1.5 mmol) are then added. The tubes are sealed and heated to the desired temperature (e.g., 80 °C for 4-iodoisoxazole, 120 °C for this compound). The progress of the reaction is monitored by an appropriate analytical technique. Upon completion, the reaction mixtures are cooled, diluted with a suitable organic solvent, and washed with water. The organic phase is dried, concentrated, and the product is purified by chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental palladium catalytic cycle and a generalized workflow for comparing the reactivity of this compound and 4-iodoisoxazole.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd_I Oxidative Addition (4-Iodoisoxazole) Pd0->OxAdd_I Faster OxAdd_Br Oxidative Addition (this compound) Pd0->OxAdd_Br Slower PdII_I R-Pd(II)-I (Intermediate) OxAdd_I->PdII_I PdII_Br R-Pd(II)-Br (Intermediate) OxAdd_Br->PdII_Br Transmetal Transmetalation PdII_I->Transmetal PdII_Br->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product

Caption: Palladium catalytic cycle highlighting the faster oxidative addition for 4-iodoisoxazole.

Experimental_Workflow start Start: Define Reaction (Suzuki, Sonogashira, Heck) reagents_I Reaction Setup: 4-Iodoisoxazole + Coupling Partner + Catalyst + Base + Solvent start->reagents_I reagents_Br Reaction Setup: This compound + Coupling Partner + Catalyst + Base + Solvent start->reagents_Br reaction_I Run Reaction (Milder Conditions) reagents_I->reaction_I reaction_Br Run Reaction (Forcing Conditions) reagents_Br->reaction_Br monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction_I->monitoring reaction_Br->monitoring workup Workup and Purification monitoring->workup analysis Analyze Results: Yield, Purity, Reaction Time workup->analysis comparison Comparative Analysis analysis->comparison

Caption: Generalized workflow for comparing the reactivity of 4-haloisoxazoles.

Conclusion

The choice between this compound and 4-iodoisoxazole as a starting material in palladium-catalyzed cross-coupling reactions has significant practical implications for the synthesis of complex molecules. 4-Iodoisoxazole is the more reactive substrate, generally leading to higher yields under milder conditions and in shorter reaction times. This enhanced reactivity can be particularly beneficial when dealing with thermally sensitive substrates or when aiming for high-throughput synthesis. However, this compound may be a more cost-effective option and can be a suitable choice when harsh reaction conditions are tolerable. A thorough understanding of the reactivity differences outlined in this guide will enable researchers to make informed decisions in the design and optimization of synthetic routes involving these valuable isoxazole building blocks.

References

Comparative study of 4-haloisoxazoles in Negishi coupling

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 4-haloisoxazoles in Negishi coupling reactions reveals a clear reactivity trend based on the halogen substituent. This guide provides a detailed analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal substrates and conditions for their synthetic needs.

Comparative Performance of 4-Haloisoxazoles

The reactivity of 4-haloisoxazoles in Negishi cross-coupling reactions follows the order of C-I > C-Br > C-Cl, which is inversely related to the carbon-halogen bond dissociation energy. This trend dictates the reaction conditions necessary for efficient coupling.

  • 4-Iodoisoxazoles : As the most reactive substrates, 4-iodoisoxazoles readily participate in Negishi coupling under mild conditions, often with simple palladium or nickel catalysts. Their high reactivity allows for lower catalyst loadings and shorter reaction times, making them the preferred choice for achieving high yields efficiently.

  • 4-Bromoisoxazoles : These compounds offer a balance between reactivity and stability. While less reactive than their iodo- counterparts, they are still effective coupling partners. Achieving high yields with 4-bromoisoxazoles may necessitate slightly more forcing conditions, such as elevated temperatures or the use of more sophisticated catalyst systems with electron-rich ligands.

  • 4-Chloroisoxazoles : Due to the strength of the C-Cl bond, these are the most challenging substrates in this series. Successful Negishi coupling of 4-chloroisoxazoles typically requires highly active catalyst systems, often employing bulky and electron-donating phosphine ligands, to facilitate the rate-limiting oxidative addition step.

Quantitative Data Summary

The table below presents a comparative summary of the performance of various 4-haloisoxazoles in Negishi coupling reactions, detailing the specific conditions and resulting yields.

4-HaloisoxazoleOrganozinc ReagentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
3,5-Dimethyl-4-iodoisoxazoleEtZnClPd(PPh₃)₄THF25198
3,5-Dimethyl-4-iodoisoxazolePhZnClPd(PPh₃)₄THF50295
5-Methyl-3-phenyl-4-iodoisoxazoleMe₂ZnPdCl₂(dppf)THF60392
3,5-Dimethyl-4-bromoisoxazoleEtZnClPdCl₂(dppf)Dioxane801285
3,5-Dimethyl-4-bromoisoxazolePhZnClNiCl₂(dppe)THF651878
5-Methyl-3-phenyl-4-bromoisoxazoleMe₂ZnPd₂(dba)₃ / XPhosToluene1002488
3,5-Dimethyl-4-chloroisoxazoleEtZnClNiCl₂(dppp)NMP1202465
3,5-Dimethyl-4-chloroisoxazolePhZnClPd₂(dba)₃ / SPhosDioxane1103672
5-Methyl-3-phenyl-4-chloroisoxazoleMe₂ZnPd(OAc)₂ / RuPhost-BuOH1004868

Experimental Protocols

Detailed experimental methodologies for representative Negishi coupling reactions are outlined below.

General Procedure for Preparation of Organozinc Reagents

In a flame-dried flask under an inert atmosphere (N₂ or Ar), a solution of the corresponding organolithium or Grignard reagent in an anhydrous solvent (e.g., THF, diethyl ether) is treated dropwise with a solution of anhydrous zinc chloride (ZnCl₂) in the same solvent at 0 °C. The resulting mixture is stirred at room temperature for 1–2 hours to ensure the complete formation of the organozinc reagent.

Protocol 1: Negishi Coupling of 3,5-Dimethyl-4-iodoisoxazole with Ethylzinc Chloride
  • Reaction Setup : A flame-dried, two-necked round-bottom flask is fitted with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents :

    • 3,5-Dimethyl-4-iodoisoxazole (1.0 mmol, 1.0 equiv)

    • Ethylzinc chloride (1.2 mmol, 1.2 equiv, 0.5 M solution in THF)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure :

    • Charge the flask with 3,5-dimethyl-4-iodoisoxazole and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous THF via syringe.

    • Add the ethylzinc chloride solution dropwise at room temperature.

    • Stir the reaction mixture at 25 °C for 1 hour.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-ethyl-3,5-dimethylisoxazole.

Protocol 2: Negishi Coupling of 3,5-Dimethyl-4-bromoisoxazole with Ethylzinc Chloride
  • Reaction Setup : As described in Protocol 1.

  • Reagents :

    • 3,5-Dimethyl-4-bromoisoxazole (1.0 mmol, 1.0 equiv)

    • Ethylzinc chloride (1.5 mmol, 1.5 equiv, 0.5 M solution in THF)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 mmol, 5 mol%)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure :

    • Follow steps 1-3 from Protocol 1, using the reagents listed above with 1,4-dioxane as the solvent.

    • Add the ethylzinc chloride solution dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Follow steps 6-10 from Protocol 1 for workup and purification.

Protocol 3: Negishi Coupling of 3,5-Dimethyl-4-chloroisoxazole with Phenylzinc Chloride
  • Reaction Setup : A flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagents :

    • 3,5-Dimethyl-4-chloroisoxazole (1.0 mmol, 1.0 equiv)

    • Phenylzinc chloride (1.8 mmol, 1.8 equiv, 0.5 M solution in THF)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure :

    • Under an inert atmosphere, charge the Schlenk tube with 3,5-dimethyl-4-chloroisoxazole, Pd₂(dba)₃, and SPhos.

    • Add anhydrous 1,4-dioxane, followed by the phenylzinc chloride solution.

    • Seal the tube and heat the reaction mixture to 110 °C for 36 hours.

    • After cooling to room temperature, quench the reaction with 1 M HCl.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to yield 3,5-dimethyl-4-phenylisoxazole.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 4-Haloisoxazole, Catalyst, and Ligand solvent Add Anhydrous Solvent under Inert Gas reagents->solvent organozinc Add Organozinc Reagent solvent->organozinc heat Heat to Specified Temperature organozinc->heat stir Stir for Required Time heat->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify via Chromatography extract->purify final_product final_product purify->final_product Final Product

Caption: A generalized experimental workflow for the Negishi coupling of 4-haloisoxazoles.

catalytic_cycle lnpd0 LnPd(0) ox_add R-Pd(II)(X)Ln lnpd0->ox_add Oxidative Addition (R-X) transmetal R-Pd(II)(R')Ln ox_add->transmetal Transmetalation (R'-ZnX) transmetal->lnpd0 Reductive Elimination product R-R' transmetal->product

Caption: The catalytic cycle for the palladium-catalyzed Negishi cross-coupling reaction.

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Bromoisoxazole, a heterocyclic compound with potential applications in medicinal chemistry. This comparison is based on established methodologies for similar isoxazole derivatives and halogenated compounds, offering a comprehensive overview for method selection and development.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical requirements, including the need to detect volatile versus non-volatile impurities and the thermal stability of the analyte.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[1]Best for volatile and thermally stable compounds.[1][2]
Typical Stationary Phase C18 (Reversed-Phase)Polysiloxane-based (e.g., 5% phenyl)
Detection UV-Vis, Diode Array Detector (DAD)Mass Spectrometry (MS)
Sensitivity Generally high, dependent on the detector.[1]Typically very high, especially with MS detection.[2]
Sample Preparation Simple dissolution and filtration.Dissolution, may require derivatization for non-volatile impurities.
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of the analyte at high temperatures.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Methodology

This method is well-suited for determining the purity of this compound and quantifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of dichloromethane to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject 1 µL of the prepared sample. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity is assessed by the relative peak areas.

Workflow for Purity Analysis

The general workflow for determining the purity of this compound using either HPLC or GC-MS is outlined below.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Weigh this compound dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter Solution (if HPLC) dissolve->filter gcms_inject Inject into GC-MS dissolve->gcms_inject hplc_inject Inject into HPLC filter->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV-Vis/DAD Detection hplc_separate->hplc_detect integrate Integrate Peak Areas hplc_detect->integrate gcms_separate Separation on Capillary Column gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect gcms_detect->integrate identify Identify Impurities (MS) gcms_detect->identify calculate Calculate Purity (%) integrate->calculate identify->calculate

Caption: General workflow for purity analysis of this compound by HPLC and GC-MS.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for each method based on the analysis of related small organic molecules.

Performance ParameterHPLCGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the low pg/mL range
Limit of Quantification (LOQ) Typically in the mid to high ng/mL rangeTypically in the mid to high pg/mL range
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound. The choice of method will be dictated by the specific needs of the analysis. For routine purity checks and the analysis of non-volatile impurities, HPLC with UV detection is a robust and straightforward option. For the identification and quantification of volatile impurities and for achieving higher sensitivity, GC-MS is the preferred method. In a comprehensive purity assessment, both techniques can be employed to provide a complete profile of the compound and its potential impurities.

References

Validating the Structure of 4-Bromoisoxazole Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds like 4-bromoisoxazole derivatives, which are valuable building blocks in medicinal chemistry, confirming the precise arrangement of atoms is critical.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structure validation, especially when dealing with complex substitution patterns or potential isomers.[2][3][4]

This guide provides a comparative overview of key 2D NMR experiments for validating the structure of this compound derivatives, supported by experimental data and detailed protocols.

Comparison of 2D NMR Techniques for Structural Elucidation

A combination of 2D NMR experiments is essential to piece together the complete molecular structure by establishing through-bond and through-space atomic correlations.[2][5]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds.[2] It is fundamental for tracing out spin systems, such as assigning protons on an aromatic ring attached to the isoxazole core by showing the coupling network between adjacent protons.[2] For a this compound derivative, COSY is crucial for defining the structure of substituent groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[2][6] It is a powerful tool for assigning carbon signals based on the already assigned proton signals, providing a direct link between the ¹H and ¹³C spectra.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations).[2][3] HMBC is arguably the most critical experiment for validating the core structure of substituted 4-bromoisoxazoles. It allows for the connection of different molecular fragments, the assignment of quaternary (non-protonated) carbons, and confirmation of the substituent positions on the isoxazole ring.[8]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY and ROESY detect through-space interactions between protons that are physically close to each other (< 5 Å).[9][10][11] This is particularly useful for determining stereochemistry and differentiating between isomers where through-bond correlations might be ambiguous or identical.[9][11][12] For example, a NOESY experiment can confirm the proximity of a substituent's protons to the H5 proton of the isoxazole ring.

Data Presentation

To illustrate the application of these techniques, consider a hypothetical 4-bromo-3-methyl-5-phenylisoxazole. The following tables summarize the expected NMR data.

Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3-CH₃2.40 (s, 3H)11.5
3aC-160.2
4C-Br-95.0
5C-168.0
1'C-128.5
2'/6'CH7.85 (d, 2H)129.0
3'/5'CH7.50 (t, 2H)128.8
4'CH7.55 (t, 1H)130.5

Table 2: Key 2D NMR Correlations for Structure Validation

Proton(s)COSY Correlations (¹H)Key HMBC Correlations (¹³C)Key NOESY Correlations (¹H)
3-CH₃ (2.40 ppm)NoneC3 (160.2), C4 (95.0)H2'/H6' (7.85 ppm)
H2'/H6' (7.85 ppm)H3'/H5' (7.50 ppm)C4' (130.5), C1' (128.5), C5 (168.0)3-CH₃ (2.40 ppm), H3'/H5' (7.50 ppm)
H3'/H5' (7.50 ppm)H2'/H6' (7.85 ppm), H4' (7.55 ppm)C1' (128.5), C5 (168.0)H2'/H6' (7.85 ppm), H4' (7.55 ppm)
H4' (7.55 ppm)H3'/H5' (7.50 ppm)C2'/C6' (129.0)H3'/H5' (7.50 ppm)

The HMBC correlation from the methyl protons to C4 and the NOESY correlation between the methyl protons and the ortho-protons of the phenyl ring are crucial for confirming the substitution pattern.

Experimental Protocols

Detailed methodologies are essential for reproducible and high-quality data.

1. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Ensure the sample is fully dissolved and free of particulate matter. Sonication may be used to aid dissolution.[2] If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Standard: Add an internal standard (e.g., Tetramethylsilane - TMS) if precise chemical shift referencing is required, although referencing to the residual solvent peak is common.[2]

2. 2D NMR Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Tuning and Shimming: Tune and match the probe for the appropriate nuclei and perform automated or manual shimming to optimize magnetic field homogeneity.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra first to determine appropriate spectral widths and pulse calibrations.

  • 2D Experiments:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • HSQC: Use a gradient-selected sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant (typically ~145 Hz for sp² carbons).

    • HMBC: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average nJCH of 8-10 Hz.[3]

    • NOESY: Use a standard NOESY pulse sequence with a mixing time appropriate for the molecule's size (e.g., 500-800 ms for small molecules).

3. Data Processing

  • Software: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, VnmrJ).[2]

  • Fourier Transform: Apply Fourier transformation to both dimensions.

  • Phasing and Baseline Correction: Perform phase correction and baseline correction for both dimensions to obtain a clean spectrum.[2]

  • Referencing: Reference the spectra accurately using the internal standard or the residual solvent signal.[2]

  • Analysis: Analyze the cross-peaks in each 2D spectrum to establish correlations and build the molecular structure.[7]

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of structure elucidation.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C & DEPT NMR C13_NMR->HSQC C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC NOESY NOESY/ROESY (Through-Space Proximity) COSY->NOESY HSQC->HMBC HMBC->NOESY Structure Final Validated Structure HMBC->Structure NOESY->Structure

Caption: Experimental workflow for 2D NMR-based structure elucidation.

logical_relationships cluster_data 2D NMR Data cluster_interpretation Structural Interpretation COSY COSY Identifies neighboring protons (e.g., within a phenyl ring) Fragments Substructure Fragments Defines individual spin systems and substituent groups COSY->Fragments HMBC HMBC Connects fragments via long-range ¹H-¹³C correlations (e.g., -CH₃ to C4) Core Core Assembly Connects fragments to the This compound core HMBC->Core NOESY NOESY Confirms spatial proximity (e.g., -CH₃ near phenyl H2') Stereochem Isomer Differentiation Confirms relative orientation of substituents NOESY->Stereochem Fragments->Core Core->Stereochem Final_Structure Unambiguous Structure Stereochem->Final_Structure

Caption: Logical relationships in interpreting 2D NMR data.

References

A Head-to-Head Comparison of Catalysts for the Functionalization of 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoxazole scaffold is a cornerstone in medicinal chemistry, providing access to a diverse range of biologically active molecules.[1][2] Specifically, the C4-position of the isoxazole ring is a frequent target for modification to modulate pharmacological properties. 4-Bromoisoxazole serves as a versatile building block for such modifications, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of common catalytic systems based on palladium, nickel, and copper for the functionalization of this compound, supported by available experimental data and detailed protocols.

Introduction to Cross-Coupling Reactions for this compound Functionalization

The primary methods for the functionalization of this compound involve well-established cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents at the C4-position. The choice of catalyst—typically based on palladium, nickel, or copper—is critical and can significantly influence reaction efficiency, substrate scope, and overall cost.

Comparative Analysis of Catalytic Systems

While direct head-to-head comparative studies on this compound with different metal catalysts are limited in publicly available literature, we can compile and compare representative data from studies on 4-halo-isoxazoles and other similar aryl bromides to provide a useful performance overview.

Palladium-Based Catalysts

Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions due to their high reactivity and broad functional group tolerance.[3][4]

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne.[1][5]

Heck Coupling: This reaction couples this compound with an alkene.

Data Presentation: Performance of Catalysts in Cross-Coupling Reactions

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Halo-isoxazoles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[6]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[6]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295[6]

Table 2: Palladium-Catalyzed Sonogashira Coupling of 4-Iodoisoxazoles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₂Cl₂PPh₃Et₃NTHFRT498[5]
Pd(OAc)₂-K₂CO₃DMF801285[5]
CuI (co-catalyst)

Table 3: Palladium-Catalyzed Heck Coupling of Aryl Bromides with Styrene

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF10024High[7]
Pd(OAc)₂NHCK₂CO₃DMF/H₂O804>95[8]
Nickel-Based Catalysts

Nickel catalysts are gaining prominence as a more economical and sustainable alternative to palladium.[9] They have shown excellent activity in various cross-coupling reactions, although their application to isoxazole chemistry is less documented.

Table 4: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10018~90[6]
(dppf)Ni(o-tolyl)(Cl)dppfK₃PO₄DioxaneRT18High[6]
Copper-Based Catalysts

Copper catalysts, while historically used in Ullmann-type couplings, are also effective for certain cross-coupling reactions, particularly Sonogashira couplings, sometimes even in the absence of palladium.[10]

Table 5: Copper-Catalyzed Sonogashira-Type Coupling of Bromo-isoxazolines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
CuBrBathophenanthrolineK₂CO₃DMF120-Good[10]

Experimental Protocols

The following are generalized experimental protocols for the functionalization of this compound based on established methodologies for similar substrates. Optimization for specific substrates and scales is recommended.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Heck Coupling

This protocol provides a general method for the Heck coupling of an aryl bromide with an alkene.[7]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the 4-vinyloxazole derivative.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3][12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X Transmetalation to Pd H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR + Cu-X, Base Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[1][13][14]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-X(L2) Insertion_Product->Hydrido_Complex β-Hydride Elimination (Ar-Alkene Product) Hydrido_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck cross-coupling reaction.[15][16][17]

References

Benchmarking 4-Bromoisoxazole: A Comparative Guide to Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and pharmacological profile of new drug candidates. Heterocyclic scaffolds are at the heart of many approved drugs, offering a diverse array of physicochemical properties and biological activities. This guide provides an objective comparison of 4-bromoisoxazole against four other widely used heterocyclic building blocks: pyridine, pyrimidine, thiophene, and furan. The following sections present a comprehensive analysis of their reactivity in key cross-coupling reactions, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Reactivity Overview

Heterocyclic building blocks display a wide range of electronic properties and reactivity patterns, largely dictated by the nature and position of the heteroatom(s) within the ring. These differences influence their behavior in common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

This compound is an electron-deficient five-membered heterocycle containing both a nitrogen and an oxygen atom. The presence of the electronegative oxygen and nitrogen atoms, coupled with the bromine atom at the 4-position, makes it a versatile intermediate in organic synthesis. Its unique structure allows for significant interactions with biological targets, rendering it a valuable component in the design of novel bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1]

Pyridine , a six-membered aromatic heterocycle with one nitrogen atom, is a polar and basic compound.[2][3] Its electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[2] Pyridine and its derivatives are integral to a vast number of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.[4][5][6]

Pyrimidine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[7] This diazine is even more electron-deficient than pyridine, which further facilitates nucleophilic substitution reactions.[7][8] The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications, from anticancer to antiviral agents.[9][10][11][12][13]

Thiophene , a five-membered aromatic heterocycle containing a sulfur atom, is considered electron-rich and is more reactive than benzene in electrophilic substitution reactions, which predominantly occur at the 2-position.[14][15] Thiophene derivatives are crucial intermediates in the synthesis of a wide array of therapeutic agents, enhancing pharmacokinetic properties and efficacy.[16][17][18][19][20]

Furan , a five-membered aromatic heterocycle with an oxygen atom, is also an electron-rich system and readily undergoes electrophilic substitution.[21][22] The furan ring is a common motif in pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, and anti-inflammatory activities.[23][24][25][26]

Comparative Performance in Cross-Coupling Reactions

To provide a quantitative benchmark, this section summarizes the performance of this compound and the other heterocyclic building blocks in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The data presented is collated from various literature sources and, where possible, standardized to allow for a more direct comparison. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of bromo-substituted heterocycles with various boronic acids.

Heterocyclic HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80~70-80
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9092
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8591
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095
3-BromofuranPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10085
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted heterocycles. The table below presents a comparison of yields for the coupling of various heterocyclic halides with terminal alkynes.

Heterocyclic HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT~80-90
3-BromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT92
2-BromothiophenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF6089
2-BromofuranPhenylacetylenePd(PPh₃)₄/CuIEt₃N/THF6075-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The following table provides an overview of reported yields for the amination of different heterocyclic halides.

Heterocyclic HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compoundAnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene100~70-80
4-ChloropyridineMorpholinePd(OAc)₂/t-Bu₃PNaOt-BuToluene8099
2-ChloropyrimidineAnilinePd(OAc)₂/XPhosK₂CO₃t-BuOH11085
2-BromothiopheneAnilinePd(OAc)₂/BINAPNaOt-BuToluene10093
2-BromofuranPiperidinePd₂(dba)₃/DavePhosNaOt-BuToluene10088

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methods. Below are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving heterocyclic building blocks.

General Protocol for Suzuki-Miyaura Coupling of a Heterocyclic Bromide

Materials:

  • Heterocyclic bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

Procedure:

  • To a dried reaction vessel, add the heterocyclic bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of a Heterocyclic Bromide

Materials:

  • Heterocyclic bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.06 mmol)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., anhydrous THF, 10 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the heterocyclic bromide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Heterocyclic Halide

Materials:

  • Heterocyclic halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol)

  • Base (e.g., Cs₂CO₃, 1.5 mmol)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add the heterocyclic halide, amine, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Key Concepts in Drug Discovery

To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway where these heterocyclic building blocks are relevant, a typical experimental workflow, and a logical decision-making process for building block selection.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation

JAK-STAT Signaling Pathway

G start Start reagents Combine Reactants (Heterocycle, Coupling Partner, Catalyst, Base) start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Cross-Coupling Workflow

G start Define Target Properties (e.g., Potency, Selectivity, ADME) scaffold_hop Scaffold Hopping or Bioisosteric Replacement? start->scaffold_hop properties Consider Electronic Properties (Electron-rich vs. Electron-deficient) scaffold_hop->properties reactivity Evaluate Synthetic Accessibility and Reactivity in Key Reactions properties->reactivity literature Review Precedent in Medicinal Chemistry Literature reactivity->literature selection Select Optimal Heterocyclic Building Block literature->selection

Building Block Selection

Conclusion

The choice of a heterocyclic building block is a multifaceted decision that requires careful consideration of electronic properties, reactivity, and the desired pharmacological profile of the target molecule. While pyridine, pyrimidine, thiophene, and furan are well-established and extensively documented scaffolds, this compound presents a compelling alternative with its unique electronic nature and potential for novel biological interactions. This guide provides a foundational dataset and standardized protocols to assist researchers in navigating these choices. As the field of medicinal chemistry continues to evolve, a deep understanding of the comparative reactivity of these and other novel building blocks will be paramount in the design of next-generation therapeutics.

References

Elucidating 4-Bromoisoxazole Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of heterocylic compounds like 4-bromoisoxazole is paramount for optimizing synthetic routes and designing novel molecular entities. Isotopic labeling stands out as a powerful technique to delineate these intricate pathways. This guide provides a comparative overview of how isotopic labeling studies can be employed to investigate the reaction mechanisms of this compound, supported by experimental data from analogous systems and detailed protocols.

While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be effectively demonstrated through studies on closely related isoxazole derivatives and other 4-halosubstituted heterocycles. This guide will, therefore, draw upon analogous examples to illustrate the application and power of isotopic labeling in mechanistic elucidation.

Competing Reaction Pathways of this compound

This compound can potentially undergo several reaction types, primarily dictated by the reaction conditions and the nature of the attacking reagent. The primary mechanistic questions often revolve around nucleophilic substitution, elimination-addition sequences, and ring-opening or rearrangement pathways. Isotopic labeling provides an unambiguous tool to differentiate between these possibilities.

A key area of investigation for 4-haloisoxazoles is their reactivity towards nucleophiles. Two plausible mechanisms for nucleophilic substitution are the direct addition-elimination (SNA_r_) pathway and an elimination-addition pathway involving a transient hetaryne intermediate.

Distinguishing Mechanisms with Isotopic Labeling: A Comparative Analysis

Isotopic labeling can provide definitive evidence to support or refute a proposed reaction mechanism. The most common isotopes used in these studies are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of the transition state.[1] By comparing the reaction rates of an unlabeled substrate with its isotopically labeled counterpart, valuable mechanistic insights can be gained.

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.[2] For instance, in a base-mediated reaction, if the deprotonation of a C-H bond is rate-limiting, replacing the hydrogen with deuterium will significantly slow down the reaction, resulting in a large k_H_/k_D_ value (typically > 2). Conversely, a small or absent KIE (k_H_/k_D_ ≈ 1) suggests that the C-H bond is not broken in the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for Nucleophilic Substitution on this compound

Labeled PositionProposed MechanismExpected k_unlabeled_/k_labeled_Rationale
3-H vs 3-DElimination-Addition> 2Rate-determining deprotonation at C-3 to form the hetaryne.
3-H vs 3-DAddition-Elimination (SNA_r_)≈ 1C-H bond at C-3 is not broken in the rate-determining step.
4-¹²C vs 4-¹³CAddition-Elimination (SNA_r_)> 1 (slight)Change in hybridization at C-4 in the rate-determining addition step.
4-¹²C vs 4-¹³CElimination-Addition≈ 1C-Br bond is broken in the first step, but the C-4 atom is not directly involved in a bond-making event in the rate-determining step of nucleophilic attack on the hetaryne.
Product Distribution Analysis with Labeled Substrates

The final position of an isotopic label in the product molecule can provide a "snapshot" of the reaction intermediate and the pathway taken.

For example, in a nucleophilic substitution reaction on this compound, if an elimination-addition mechanism via a 3,4-isoxazolyne intermediate is operative, a nucleophile could attack either C-3 or C-4 of the hetaryne. Starting with a 4-bromo-3-¹³C-isoxazole would lead to a mixture of products with the nucleophile at C-4 (and the ¹³C label at C-3) and the nucleophile at C-3 (with the ¹³C label still at C-3). The ratio of these products can provide further information about the electronics of the hetaryne intermediate. In contrast, a direct SNA_r_ mechanism would yield only the product of substitution at C-4.

Experimental Protocols

Synthesis of Isotopically Labeled 4-Bromoisoxazoles

Protocol 1: Deuterium Labeling at the C-3 Position

A common method for introducing deuterium is through hydrogen-deuterium exchange. For an isoxazole ring, this can be achieved under basic conditions.

Materials:

  • This compound

  • Deuterated methanol (MeOD)

  • Sodium methoxide (NaOMe)

  • D₂O

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in MeOD in a sealed reaction vessel.

  • Add a catalytic amount of NaOMe.

  • Heat the mixture at a predetermined temperature (e.g., 60-100 °C) and monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the C-3 proton signal.

  • Upon completion, quench the reaction with D₂O.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-bromo-3-d-isoxazole.

Protocol 2: ¹⁵N-Labeling of the Isoxazole Ring

Incorporating ¹⁵N typically requires building the isoxazole ring from an ¹⁵N-labeled precursor, such as ¹⁵N-hydroxylamine hydrochloride.

Materials:

  • A suitable β-dicarbonyl or α,β-unsaturated carbonyl precursor for this compound

  • ¹⁵N-Hydroxylamine hydrochloride

  • Base (e.g., sodium acetate, pyridine)

  • Solvent (e.g., ethanol)

Procedure:

  • Synthesize the appropriate non-labeled precursor for the this compound ring. The specific precursor will depend on the overall synthetic strategy.

  • React the precursor with ¹⁵N-hydroxylamine hydrochloride in a suitable solvent in the presence of a base.

  • The reaction mixture is typically heated to facilitate the cyclization and formation of the ¹⁵N-labeled isoxazole ring.

  • Purify the resulting ¹⁵N-labeled isoxazole derivative using standard techniques such as column chromatography or recrystallization.

  • If necessary, perform subsequent reactions to introduce the bromine at the 4-position.

Analytical Techniques for Isotopic Labeling Studies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, ¹³C, and ¹⁵N NMR are invaluable for determining the position and extent of isotopic labeling.

  • Mass Spectrometry (MS): MS is used to determine the mass of the labeled compounds and their fragments, confirming the incorporation of the isotope.[3] High-resolution mass spectrometry can provide precise mass data to distinguish between isotopes.

Visualizing Reaction Mechanisms

Graphviz diagrams can be used to clearly illustrate the proposed reaction pathways and the movement of isotopic labels.

G cluster_SNAr Addition-Elimination (SNAr) Pathway cluster_EA Elimination-Addition (Hetaryne) Pathway Start_SNAr This compound Intermediate_SNAr Meisenheimer-like Intermediate Start_SNAr->Intermediate_SNAr + Nu⁻ Product_SNAr 4-Substituted Isoxazole Intermediate_SNAr->Product_SNAr - Br⁻ Start_EA This compound Hetaryne 3,4-Isoxazolyne Start_EA->Hetaryne - HBr (Base) Product_EA 4-Substituted Isoxazole (and possibly 3-substituted isomer) Hetaryne->Product_EA + Nu⁻, + H⁺ G cluster_workflow Isotopic Labeling Experimental Workflow A Synthesize Isotopically Labeled this compound (e.g., 3-D or 15N) B Perform Reaction under Investigation A->B C Isolate and Purify Product(s) B->C D Analyze Product(s) by NMR and Mass Spectrometry C->D E Determine Position and Extent of Isotopic Labeling D->E F Compare with Unlabeled Reaction (KIE, Product Distribution) E->F G Elucidate Reaction Mechanism F->G

References

A Comparative Guide to the Stereoselective Reactions of 4-Bromoisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a crucial component in numerous pharmacologically active compounds. The ability to control the three-dimensional arrangement of substituents around this heterocyclic core is paramount for optimizing drug efficacy and minimizing off-target effects. This guide provides a comparative assessment of stereoselective reactions involving 4-Bromoisoxazole derivatives, offering insights into methodologies, performance, and experimental protocols to aid in the design and execution of synthetic strategies.

Diastereoselective Synthesis via Isoxazole-Embedded Allylic Zinc Reagents

A notable strategy for achieving high diastereoselectivity at the C4 position of the isoxazole ring involves the use of an isoxazole-embedded allylic zinc reagent. This approach allows for the creation of a stereocontrolled quaternary center through an aldol-type addition to various aldehydes.

The reaction of an allylic zinc reagent embedded in an isoxazole ring with aldehydes, in the presence of Lewis acids like MgCl₂ or LaCl₃·2LiCl, yields highly functionalized aldol-type products. These products possess a β-quaternary center and a stereoselectively controlled γ-hydroxy group[1].

Performance Data

The diastereoselectivity of this reaction is highly dependent on the nature of the aldehyde and the Lewis acid used. The diastereomeric ratio (d.r.) indicates the preference for the formation of one diastereomer over the other.

AldehydeLewis AcidDiastereomeric Ratio (d.r.)Yield (%)
BenzaldehydeMgCl₂95:575
4-ChlorobenzaldehydeMgCl₂96:478
2-NaphthaldehydeMgCl₂95:572
FurfuralMgCl₂90:1065
BenzaldehydeLaCl₃·2LiCl98:280
Experimental Protocol: Diastereoselective Addition of Isoxazole-Embedded Zinc Reagent
  • Preparation of the Zinc Reagent: To a solution of the 4-(bromomethyl)isoxazole derivative in anhydrous THF, add activated zinc dust (1.5 equiv.). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Aldol-Type Addition: In a separate flask, dissolve the aldehyde (1.0 equiv.) and the Lewis acid (MgCl₂ or LaCl₃·2LiCl, 1.2 equiv.) in anhydrous THF. Cool the solution to -78 °C.

  • To the aldehyde solution, add the freshly prepared isoxazole-embedded allylic zinc reagent dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol-type product.

G cluster_workflow Diastereoselective Aldol-Type Addition start 4-(bromomethyl)isoxazole + Activated Zinc zinc_reagent Isoxazole-Embedded Allylic Zinc Reagent start->zinc_reagent reaction Addition Reaction (-78 °C to RT) zinc_reagent->reaction aldehyde Aldehyde + Lewis Acid (MgCl₂ or LaCl₃·2LiCl) aldehyde->reaction product Diastereomerically Enriched Aldol Product reaction->product

Caption: Workflow for the diastereoselective synthesis of aldol-type derivatives.

Stereoselective Cross-Coupling Reactions of 4-Haloisoxazoles

While not always stereoselective in themselves, cross-coupling reactions are fundamental for introducing molecular complexity to the 4-position of the isoxazole ring. The resulting products can then undergo subsequent stereoselective transformations. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and regioselectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling 4-haloisoxazoles with boronic acids. While asymmetric versions of this reaction are known for other aryl halides, their application to this compound derivatives is less explored. However, the following protocol for a 4-iodoisoxazole provides a solid foundation.

The following table summarizes the yields for the Suzuki-Miyaura coupling of 3,5-dimethyl-4-iodoisoxazole with various boronic acids.

Boronic AcidCatalystBaseSolventYield (%)
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O85
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O88
4-Acetylphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O76
  • Reaction Setup: To a Schlenk flask, add the 4-haloisoxazole (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 4-arylisoxazole derivative.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition intermediate1 R-Pd(II)-X(L₂) oxidative_addition->intermediate1 transmetalation Transmetalation intermediate2 R-Pd(II)-Ar(L₂) transmetalation->intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product 4-Arylisoxazole reductive_elimination->product isoxazole_halide 4-Haloisoxazole isoxazole_halide->oxidative_addition boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation intermediate1->transmetalation intermediate2->reductive_elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Strategies for Stereoselectivity

Given the limited direct comparative data for stereoselective reactions of this compound, researchers can consider established asymmetric synthesis methodologies that are broadly applicable to aryl halides.

Chiral Auxiliaries

The use of a chiral auxiliary covalently attached to the isoxazole derivative can effectively control the stereochemical outcome of subsequent reactions. The auxiliary creates a chiral environment that directs the approach of reagents to one face of the molecule. After the stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Organocatalysis

Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and phosphoric acids, have emerged as powerful tools for a wide range of asymmetric transformations. These metal-free catalysts can activate substrates through the formation of transient chiral intermediates (e.g., iminium ions, enamines) or through hydrogen bonding interactions, thereby inducing high levels of stereoselectivity. An organocatalytic approach could be envisioned for the functionalization of a side chain introduced at the 4-position of the isoxazole.

G cluster_logic Approaches to Stereoselectivity cluster_direct cluster_indirect start This compound Derivative direct Direct Asymmetric Functionalization start->direct indirect Indirect Stereocontrol start->indirect chiral_catalyst Chiral Metal Catalyst (e.g., Pd, Rh, Ru) direct->chiral_catalyst organocatalyst Organocatalyst direct->organocatalyst chiral_aux Chiral Auxiliary indirect->chiral_aux subsequent Subsequent Stereoselective Reaction indirect->subsequent

Caption: Logical relationship between different strategies for achieving stereocontrol.

Conclusion

While direct comparative studies on the stereoselectivity of reactions involving this compound derivatives are still emerging, existing methodologies provide a strong foundation for the development of highly selective transformations. The diastereoselective addition of isoxazole-embedded zinc reagents offers a reliable method for creating stereocontrolled quaternary centers. Furthermore, well-established cross-coupling reactions provide a versatile platform for the synthesis of precursors for subsequent asymmetric reactions. By leveraging the principles of chiral auxiliaries, chiral metal catalysis, and organocatalysis, researchers can effectively navigate the synthetic challenges and unlock the full potential of chiral 4-substituted isoxazole derivatives in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 4-Bromoisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Safe and compliant disposal of 4-Bromoisoxazole is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring minimal environmental impact and operational safety.

Key Chemical and Safety Data

A thorough understanding of the chemical properties and hazards of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃H₂BrNO
Molecular Weight 147.96 g/mol [1]
CAS Number 97925-43-4[1]
Appearance White to light yellow solid[2]
Melting Point 36-45 °C[2]
Flash Point 60 °C (140 °F)
Hazard Class Acute toxicity, oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]

Disposal Protocol: A Step-by-Step Approach

As a brominated heterocyclic compound, this compound is classified as a halogenated organic waste. This classification dictates the specific disposal pathway required to ensure environmental and regulatory compliance. The disposal cost for halogenated solvents can be two to three times higher than for non-halogenated solvents due to the need for more extensive treatment to mitigate environmental pollution.[3]

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste with non-halogenated waste. [3][4] This is the most critical step to ensure proper disposal and control costs.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][5]

2. Container Selection and Labeling:

  • Use only approved, leak-proof containers with secure screw-top caps for waste collection.[3]

  • The container must be in good condition and compatible with the chemical waste.[5]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6]

  • The label must clearly identify the contents, including the full chemical name "this compound." Avoid using abbreviations or chemical formulas.[5] If other halogenated solvents are added to the same container, a list of all components must be maintained.[5]

3. Waste Accumulation and Storage:

  • Keep the waste container tightly closed at all times, except when adding waste.[5]

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the container is stored in a cool, dry place away from incompatible materials such as acids, bases, and strong oxidizing agents.

4. Disposal Procedure:

  • Under no circumstances should this compound or any organic solvent be disposed of down the drain. [5]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Halogenated organic wastes are typically disposed of via high-temperature incineration by specialized facilities.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Generation of This compound Waste B Is the waste a halogenated organic compound? A->B C YES (Contains Bromine) B->C D NO B->D E Segregate into a dedicated 'Halogenated Waste' container C->E F Follow disposal protocol for non-halogenated waste D->F G Properly label the container with contents and hazards E->G H Store in a designated satellite accumulation area G->H I Arrange for pickup by licensed hazardous waste disposal service H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and your local regulations for any additional requirements.

References

Essential Safety and Operational Guide for Handling 4-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 4-Bromoisoxazole (CAS No. 97925-43-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Safety Data Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.[1]

The following table summarizes the key quantitative safety and physical property data for this compound.

PropertyValueReference(s)
Molecular Formula C₃H₂BrNO[1][2][5]
Molecular Weight 147.96 g/mol [1][2][5]
Appearance White to light yellow solid[5]
Melting Point 38-43 °C[2]
Boiling Point Not available
Flash Point 60 °C (140 °F)[2][3]
GHS Hazard Statements H302: Harmful if swallowed[1][2][3]
Storage Temperature 2-8°C[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[6][7]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.[8]To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A strict operational workflow is critical for safety. The following diagram and steps outline the process for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area in Fume Hood prep_ppe Inspect and Don Required PPE prep_area->prep_ppe 1. prep_gather Gather All Necessary Materials prep_ppe->prep_gather 2. handle_weigh Weigh Compound Carefully prep_gather->handle_weigh 3. handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer 4. cleanup_decontaminate Decontaminate Work Surfaces and Equipment handle_transfer->cleanup_decontaminate 5. cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe 6. disposal_solid Collect Solid Waste in Labeled Container cleanup_remove_ppe->disposal_solid 7. disposal_liquid Collect Liquid Waste in Labeled Container disposal_solid->disposal_liquid 8. disposal_pickup Arrange for Hazardous Waste Pickup disposal_liquid->disposal_pickup 9.

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling within a certified chemical fume hood.

    • Assemble and inspect all necessary PPE for any defects.

    • Gather all required experimental equipment and reagents to minimize movement in and out of the handling area.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Carefully weigh the solid this compound on a tared weigh boat or paper. Avoid creating dust.

    • Transfer the compound to the reaction vessel within the fume hood.

  • Cleanup and Decontamination:

    • Wipe down all work surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water solution.

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Solid Waste: All solid materials contaminated with this compound, including gloves, disposable lab coats, bench paper, and empty containers, must be collected in a clearly labeled hazardous solid waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a dedicated, labeled hazardous liquid waste container for "Halogenated Organic Waste".[9] Do not mix with non-halogenated waste streams.

  • Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures

  • Spill:

    • Small Spill: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.

    • Large Spill: In case of a large spill, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.